Protac ptpn2 degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H27FN6O8S |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
2-[4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-5-yl]phenyl]-N-[5-fluoro-7-hydroxy-6-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C33H27FN6O8S/c1-38-25-14-19(6-9-23(25)40(33(38)46)24-10-11-27(42)36-32(24)45)18-4-2-17(3-5-18)12-28(43)35-21-7-8-22-20(13-21)15-26(41)31(30(22)34)39-16-29(44)37-49(39,47)48/h2-9,13-15,24,41H,10-12,16H2,1H3,(H,35,43)(H,37,44)(H,36,42,45) |
InChI Key |
SVEZXFBVLPICRX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and synthesis of PTPN2 PROTACs
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of PTPN2 PROTACs.
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in key signaling pathways governing immune responses and cancer development. Its role in suppressing anti-tumor immunity by dephosphorylating key signaling molecules like JAKs and STATs makes it a compelling target for therapeutic intervention, particularly in immuno-oncology.[1][2][3][4] Proteolysis Targeting Chimeras (PROTACs) offer a novel and powerful therapeutic modality to target proteins like PTPN2 for degradation rather than simple inhibition.[5][6] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of PTPN2-targeting PROTACs, presenting key data, experimental protocols, and visualizations of the underlying biological and experimental processes.
Introduction to PTPN2: A Key Regulator in Immunity and Oncology
PTPN2 Function
PTPN2 is a ubiquitously expressed non-receptor protein tyrosine phosphatase (PTP) that plays a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and immune system homeostasis.[1][7] It functions by dephosphorylating and thereby inactivating key signaling proteins. Dysregulation of PTPN2 activity has been implicated in multiple diseases, including cancer and autoimmune disorders.[1][8] In the context of cancer, PTPN2 acts as a tumor suppressor and a critical checkpoint in anti-tumor immunity.[2][9] Deletion or inhibition of PTPN2 has been shown to enhance the sensitivity of tumor cells to interferon-gamma (IFN-γ), promote tumor cell antigen presentation, and augment the activation and effector functions of T-cells.[3][10][11]
PTPN2 Signaling Pathways
PTPN2 negatively regulates multiple critical signaling pathways. Its primary substrates include key components of the T-cell receptor (TCR) and cytokine signaling cascades.[3][12]
-
JAK/STAT Pathway: PTPN2 directly dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[10][12][13] This dampens the cellular response to cytokines like interleukins and interferons, which are vital for coordinating an anti-tumor immune response.[12][14]
-
T-Cell Receptor (TCR) Pathway: In T-cells, PTPN2 sets the threshold for activation by dephosphorylating and inactivating Src family kinases such as LCK and FYN, which are the most proximal kinases activated upon TCR engagement.[12][13] By doing so, PTPN2 limits T-cell proliferation and effector functions.[10]
-
Growth Factor Receptor Pathways: PTPN2 can also dephosphorylate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), thus negatively regulating growth factor-mediated cell signaling.[7][14]
The degradation of PTPN2 by a PROTAC would remove this negative regulation, leading to the sustained activation of these pro-inflammatory and anti-tumor pathways.
PROTAC Technology: A Primer on Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[6] They consist of three components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[15][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Discovery and Design of PTPN2 PROTACs
The rational design of a PTPN2 PROTAC involves the selection and integration of three key modules.
-
PTPN2 Warhead: A ligand that binds with high affinity and selectivity to PTPN2 is required. Most efforts leverage known small molecule inhibitors of PTPN2's active site.[10][17]
-
E3 Ligase Ligand: The majority of reported PTPN2 PROTACs recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, for which well-characterized, high-affinity ligands (e.g., derivatives of lenalidomide (B1683929) for CRBN, or VHL-L for VHL) are available.[10][15][18][19]
-
Linker: The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex. Optimization often involves screening a library of linkers (e.g., PEG, alkyl chains) of varying lengths.
Key PTPN2 PROTACs Reported
Several potent and selective PTPN2 PROTACs have been developed:
-
TP1L: The first highly potent and selective TC-PTP PROTAC degrader reported. It utilizes a known PTPN2 inhibitor as the warhead and a lenalidomide derivative to recruit CRBN.[10][11] It demonstrates excellent degradation efficacy and over 110-fold selectivity against the closely related phosphatase PTP1B.[10]
-
PVD-06: A subtype-selective PTPN2 degrader that recruits the VHL E3 ligase.[18]
-
AbbVie PROTACs: AbbVie has patented PROTACs that induce PTPN2 degradation in multiple cell lines with high potency.[20] For example, "PROTAC PTPN2 degrader-1" (compound example 77 from a patent) is a potent PTPN2 degrader.[21][22]
-
X1: A dual-targeting PROTAC designed to degrade both PTPN1 and PTPN2, recruiting the CRBN E3 ligase.[23]
Synthesis of PTPN2 PROTACs
The synthesis of PTPN2 PROTACs is a multi-step process that typically involves the separate synthesis of the functionalized warhead and E3 ligase ligand, followed by their conjugation via a linker.
General Synthetic Strategy
-
Warhead Synthesis: A known PTPN2 inhibitor is synthesized with a reactive handle (e.g., an amine, carboxylic acid, or alkyne) at a position that does not disrupt binding to the PTPN2 active site. This position is often identified through co-crystal structures or structure-activity relationship (SAR) studies.[10]
-
E3 Ligase Ligand-Linker Synthesis: The E3 ligase ligand (e.g., pomalidomide) is functionalized with a linker of desired length, terminating in a complementary reactive group.
-
Conjugation: The warhead and the E3 ligase ligand-linker fragment are joined together using standard coupling chemistry, such as amide bond formation (e.g., using HATU or HOBt/EDC) or click chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition).[24] Final deprotection steps may be required to yield the final PROTAC molecule.
The diagram below illustrates a representative synthetic scheme for a PTPN2 ligand intended for PROTAC construction.[24]
Characterization and Performance Data
The efficacy of PTPN2 PROTACs is assessed through a series of in vitro and cellular assays. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
In Vitro Degradation and Selectivity
This table summarizes the degradation performance of several reported PTPN2 PROTACs in various cell lines.
| PROTAC Name/Identifier | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | Selectivity | Reference |
| TP1L | PTPN2 | CRBN | Jurkat | 35.8 nM | >95% | >110-fold vs PTP1B | [10][17] |
| AbbVie PROTAC | PTPN2 | N/A | B16F10.4 | <50 nM | >90% (Emax <10) | N/A | [20] |
| AbbVie PROTAC | PTPN2 | N/A | 293T.109 | <50 nM | >90% (Emax <10) | N/A | [20] |
| This compound | PTPN2 | N/A | 293T.109 (HiBiT) | 10-50 nM | >90% (Emax <10) | N/A | [21] |
| X1 | PTPN1/PTPN2 | CRBN | Jurkat T cells | nano-molar | N/A | Dual Target | [23] |
N/A: Not Available in cited sources.
Cellular Activity and Downstream Effects
Successful degradation of PTPN2 should lead to the hyper-phosphorylation of its substrates and activation of downstream signaling.
| PROTAC Name | Cellular Effect | Assay | Result | Reference |
| TP1L | Substrate Phosphorylation | Western Blot (pSTAT1, pJAK1) | Increased phosphorylation levels | [10] |
| TP1L | IFN-γ Signaling | Western Blot (MHC-I) | Increased MHC-I expression | [10] |
| TP1L | TCR Signaling | Western Blot (pLCK) | Increased LCK phosphorylation | [10] |
| TP1L | CAR-T Cell Efficacy | Co-culture Killing Assay | Enhanced tumor cell killing | [10] |
| X1 | TCR Signaling | N/A | Elicited TCR signaling | [23] |
| X1 | Antigen Presentation | N/A | Enhanced MHC-I presentation | [23] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize PTPN2 PROTACs.
PTPN2 Phosphatase Activity Assay
This assay measures the enzymatic activity of PTPN2 and is used to determine the binding affinity (IC50) of the warhead portion of the PROTAC.
-
Principle: A fluorogenic or chromogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) or a phosphotyrosine peptide derived from a known substrate like STAT1, is incubated with recombinant PTPN2 enzyme.[25][26][27] Dephosphorylation by PTPN2 generates a fluorescent or colored product that can be quantified.
-
Protocol Outline:
-
Recombinant human PTPN2 is diluted in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2).
-
Serial dilutions of the test compound (PROTAC or warhead) are prepared in DMSO and added to the wells of a 96- or 384-well plate.
-
The PTPN2 enzyme is added to the wells and incubated with the compound for 15-30 minutes at room temperature.
-
The reaction is initiated by adding the substrate (e.g., 10 µM DiFMUP).
-
The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
The fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance is measured using a plate reader.
-
Data are normalized to controls (no enzyme and no inhibitor), and IC50 values are calculated using a suitable nonlinear regression model.
-
PROTAC-induced PTPN2 Degradation Assay
This is the primary cellular assay to confirm PROTAC efficacy (DC50 and Dmax).
-
Principle: Target cells are treated with varying concentrations of the PROTAC for a specific duration. The remaining cellular levels of PTPN2 protein are then quantified, typically by Western Blot or a more high-throughput method like the HiBiT bioluminescence assay.
-
Protocol Outline (Western Blot):
-
Seed cells (e.g., Jurkat, HEK293, B16F10) in 6- or 12-well plates and allow them to adhere or stabilize.
-
Treat cells with a serial dilution of the PTPN2 PROTAC (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a set time (e.g., 16-24 hours).[28]
-
Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of total protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against PTPN2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. PTPN2 levels are normalized to the loading control and then to the vehicle-treated sample. DC50 and Dmax values are calculated from the resulting dose-response curve.
-
Analysis of Downstream Signaling (pSTAT1 Immunoblotting)
This assay confirms that PTPN2 degradation leads to the expected functional consequence: increased phosphorylation of its substrates.
-
Principle: As PTPN2 dephosphorylates STAT1, its degradation should lead to an increase in phosphorylated STAT1 (pSTAT1) levels, especially upon stimulation with a cytokine like IFN-γ.[10]
-
Protocol Outline:
-
Culture cells (e.g., HeLa or B16F10) and treat them with the PTPN2 PROTAC or DMSO for the time required to achieve maximal degradation (e.g., 24 hours).
-
Stimulate the cells with a cytokine, such as IFN-γ (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells in buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Perform Western Blot analysis as described in section 6.2, using primary antibodies specific for phosphorylated STAT1 (e.g., p-STAT1 Tyr701) and total STAT1.
-
Quantify the pSTAT1/total STAT1 ratio to determine the effect of the PROTAC on downstream signaling.
-
Conclusion and Future Perspectives
The development of PTPN2-targeting PROTACs represents a highly promising strategy for cancer immunotherapy. By degrading a key negative regulator of anti-tumor immunity, these molecules can simultaneously sensitize tumor cells to immune attack and directly enhance the activity of immune cells.[8][9][10] Early-generation compounds like TP1L have demonstrated excellent potency, selectivity, and functional activity in cellular models.[10] The primary challenges and future directions in this field include optimizing the drug-like properties (e.g., oral bioavailability, metabolic stability) of these molecules for in vivo applications, exploring their efficacy in preclinical animal models, and expanding the repertoire of E3 ligases recruited to potentially achieve tissue-specific degradation and mitigate off-target effects.[29] As our understanding of PROTAC design principles deepens, PTPN2 degraders are poised to become a powerful new class of therapeutics in the fight against cancer.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. PTPN2/1 [abbviescience.com]
- 4. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PTPN2 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. rupress.org [rupress.org]
- 13. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PTPN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. A RP-UFLC Assay for Protein Tyrosine Phosphatases: Focus on Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. PathSpecific™ PTPN2/TC-PTP Phosphatase Assay - Creative Biolabs [creative-biolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. drugdiscoverytrends.com [drugdiscoverytrends.com]
PTPN2 as a Therapeutic Target for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical regulator in oncology and immunology. By dephosphorylating key signaling molecules, PTPN2 acts as a negative regulator of pathways essential for immune cell activation and tumor cell recognition, such as the JAK/STAT and T-cell receptor (TCR) signaling cascades.[1][2][3][4] Its role in dampening anti-tumor immunity makes it a compelling target for therapeutic intervention, particularly in cancer immunotherapy.[3][5][6] However, traditional small-molecule inhibitors for phosphatases have faced significant challenges regarding selectivity and druggability. Proteolysis-targeting chimeras (PROTACs) offer an innovative alternative, hijacking the cell's ubiquitin-proteasome system to induce targeted degradation of PTPN2 rather than simple inhibition.[7][8] This guide provides an in-depth technical overview of PTPN2 as a therapeutic target for PROTACs, summarizing key signaling pathways, presenting quantitative data on developed degraders, and detailing essential experimental protocols for their evaluation.
The Role of PTPN2 in Key Signaling Pathways
PTPN2 is a ubiquitously expressed phosphatase that plays a pivotal role in regulating cellular signaling by dephosphorylating and thereby inactivating its substrates.[5][9] Its dysregulation is implicated in cancer, autoimmune disorders, and inflammatory conditions.[10][11]
Negative Regulation of JAK/STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting signals from cytokine and growth factor receptors, which are vital for immune responses.[1] PTPN2 directly dephosphorylates and inactivates JAK1 and JAK3, as well as STAT1, STAT3, and STAT5.[1][2][3][12] By doing so, PTPN2 attenuates the cellular response to cytokines like Interferon-gamma (IFN-γ), a key mediator of anti-tumor immunity.[4][13] Loss of PTPN2 function leads to hyperactivation of the JAK/STAT pathway, enhancing IFN-γ-mediated effects on antigen presentation and growth suppression in tumor cells.[4][13][14]
Attenuation of T-Cell Receptor (TCR) Signaling
In T-cells, PTPN2 is a key negative regulator of TCR signaling.[2] Upon antigen recognition, PTPN2 dephosphorylates and inactivates critical kinases in the TCR cascade, including LCK and FYN.[2][3] This action dampens T-cell activation, proliferation, and effector functions.[3][12] Consequently, the deletion or degradation of PTPN2 in T-cells enhances their anti-tumor activity, making it a prime target for cancer immunotherapy.[3][15]
PTPN2-Targeting PROTACs: Mechanism and Current Landscape
PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (PTPN2), a ligand for an E3 ubiquitin ligase, and a linker.[7] This design facilitates the formation of a ternary POI-PROTAC-E3 ligase complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[16] This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations.[8]
Quantitative Data on PTPN2 PROTACs
Several PTPN2-targeting PROTACs have been developed, demonstrating potent and selective degradation. The table below summarizes publicly available data on notable examples.
| Compound Name | E3 Ligase Ligand | Target Cells | DC₅₀ | Dₘₐₓ | Selectivity | Citation(s) |
| Abbvie PROTAC | Not Specified | B16F10.4 (murine melanoma) | < 50 nM | < 10% | Not Specified | [17] |
| (Exemplified) | 293T.109 (human) | < 50 nM | < 10% | |||
| TP1L | Lenalidomide (CRBN) | Multiple cell lines | Low nM | > 90% | > 110-fold over PTP1B | [3] |
| X1 | Cereblon | Jurkat T cells, various cancer lines | Nano-molar | Not Specified | High selectivity for PTPN1/PTPN2 | [18] |
| PVD-06 | Not Specified | Not Specified | Not Specified | > 90% | Subtype-selective for PTPN2 | [19] |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum degradation percentage.
Key Experimental Protocols for PTPN2 PROTAC Evaluation
A robust and systematic evaluation is critical to characterize the efficacy and mechanism of PTPN2 PROTACs. This involves a tiered approach from initial degradation assessment to functional cellular assays and in vivo models.
References
- 1. rupress.org [rupress.org]
- 2. Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects [mdpi.com]
- 8. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein tyrosine phosphatase PTPN2 regulates TGF-β signaling through Smad4 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Role of Protein Tyrosine Phosphatases in Inflammatory Bowel Disease, Celiac Disease and Diabetes: Focus on the Intestinal Mucosa [mdpi.com]
- 12. PTPN2 regulates T cell lineage commitment and αβ versus γδ specification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. haematologica.org [haematologica.org]
- 15. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
The Pivotal Role of PTPN2 in Immune Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical intracellular enzyme that acts as a key negative regulator of various signaling pathways essential for immune cell function. Its dysregulation has been implicated in the pathogenesis of numerous autoimmune diseases and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the function of PTPN2 in immune cell signaling, with a focus on its role in the JAK-STAT and T-cell receptor (TCR) pathways. We present a compilation of quantitative data on the effects of PTPN2 modulation, detailed experimental protocols for its study, and visual representations of the signaling cascades it governs.
Introduction
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and activation of immune cells. The dynamic balance of phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTPN2 is a ubiquitously expressed non-receptor PTP that plays a crucial role in maintaining immune homeostasis by dephosphorylating and thereby inactivating key signaling molecules.[1][2] There are two main splice variants of PTPN2: a 45 kDa isoform (TC45) that is predominantly nuclear and a 48 kDa isoform (TC48) which is localized to the endoplasmic reticulum. This differential localization is thought to contribute to their distinct substrate specificities.
PTPN2 in Immune Cell Signaling Pathways
PTPN2 exerts its regulatory function across a spectrum of immune cells, including T-cells, dendritic cells (DCs), and macrophages, primarily by attenuating the signaling cascades initiated by cytokines and antigen presentation.
Regulation of JAK-STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to signaling by numerous cytokines that direct immune cell development, activation, and differentiation. PTPN2 is a potent negative regulator of this pathway, directly targeting and dephosphorylating both JAKs and STATs.[3][4]
Key substrates of PTPN2 in the JAK-STAT pathway include:
-
JAK1 and JAK3: PTPN2 dephosphorylates these kinases, preventing their sustained activation upon cytokine receptor engagement.[5]
-
STAT1, STAT3, and STAT5: By dephosphorylating these transcription factors, PTPN2 terminates their signaling activity and subsequent translocation to the nucleus to regulate gene expression.[6][7]
The functional consequence of PTPN2-mediated inhibition of JAK-STAT signaling is a dampening of the cellular response to pro-inflammatory cytokines such as interferons (IFNs) and interleukins (ILs).
Attenuation of T-Cell Receptor (TCR) Signaling
PTPN2 is a crucial gatekeeper of T-cell activation, setting the threshold for TCR signaling. It directly dephosphorylates and inactivates key proximal kinases in the TCR signaling cascade, thereby preventing excessive T-cell responses to antigens.
Key substrates of PTPN2 in the TCR pathway include:
-
Lck and Fyn: These Src family kinases are among the first molecules activated upon TCR engagement. PTPN2-mediated dephosphorylation of their activating tyrosine residues dampens downstream signaling.[8]
By controlling the activity of these upstream kinases, PTPN2 ensures that T-cells are not inappropriately activated by low-affinity self-antigens, thus playing a vital role in peripheral tolerance.
Quantitative Data on PTPN2 Function
The following tables summarize quantitative data from various studies, illustrating the impact of PTPN2 modulation on immune cell signaling and function.
| Parameter | Cell Type/Model | Effect of PTPN2 Deficiency/Inhibition | Fold Change/Value | Reference |
| STAT5 Phosphorylation (pY694) | DN Thymocytes | Increased | ~4-5 fold | [9] |
| STAT5 Phosphorylation (pY694) | OT-I T-cells (IL-2 stimulated) | Enhanced | Not specified | [8] |
| TCR-δ+ Thymocytes | Ptpn2-/- mice | Increased | 4.5-fold | [9] |
| T-cell Accumulation | Adoptively transferred OT-I T-cells | Increased | 3 to 11-fold | [8] |
| PTPN2 mRNA levels | CD4+CD45RO+ T-cells with rs1893217(C) allele | Decreased | -0.4445 per allele | |
| JAK1 Phosphorylation | Mouse T-ALL cells (IL-7 stimulated) | Increased strength and duration | Not specified | [10] |
| STAT5 Phosphorylation | Mouse T-ALL cells (IL-7 stimulated) | Increased strength and duration | Not specified | [10] |
| Cytokine | Cell Type/Model | Effect of PTPN2 Deficiency/Inhibition | Reference |
| IL-1β, IL-6, IFN-γ, IL-18, MIP-2, IL-17 | PTPN2-LysMCre mice (colitis model) | Enhanced mRNA levels | [11] |
| IFN-γ, TNF | Tumor-infiltrating PTPN2-deficient T-cells | Increased production | [1] |
| IFN-γ | PTPN2-deficient macrophages | Increased production | [12] |
| Inhibitor | Target | IC50 (nM) | Reference |
| NSC-87877 | PTPN2/TC-PTP | 4,200 | [13] |
| PHPS1 | PTPN2/TC-PTP | 170 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of PTPN2.
Western Blot for PTPN2 and Phosphorylated Signaling Proteins
This protocol describes the detection of total PTPN2 protein and the phosphorylation status of its substrates, such as STAT5.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTPN2, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply chemiluminescent substrate, and capture the signal using an imaging system.
PTPN2 Immunoprecipitation
This protocol details the isolation of PTPN2 from cell lysates to identify interacting proteins or to perform in vitro phosphatase assays.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-PTPN2 antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with beads/resin to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-PTPN2 antibody.
-
Complex Capture: Add beads/resin to capture the antibody-antigen complex.
-
Washing: Wash the beads/resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins for downstream analysis (e.g., Western blot, mass spectrometry, or phosphatase assay).
Flow Cytometry for STAT5 Phosphorylation
This protocol allows for the quantification of STAT5 phosphorylation at a single-cell level.[2]
Materials:
-
Cells of interest (e.g., T-cells)
-
Cytokine for stimulation (e.g., IL-2)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies (anti-CD4, anti-CD8, anti-phospho-STAT5)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate cells with the desired cytokine for a short period (e.g., 15 minutes).
-
Fixation: Fix the cells to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with antibodies against cell surface markers and intracellular phospho-STAT5.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of phospho-STAT5 positive cells and the mean fluorescence intensity.
In Vitro PTPN2 Phosphatase Assay
This assay measures the enzymatic activity of PTPN2 using a synthetic phosphopeptide substrate.[13][14]
Materials:
-
Recombinant PTPN2 or immunoprecipitated PTPN2
-
Phosphatase assay buffer
-
Phosphopeptide substrate (e.g., a fluorescently labeled STAT1-derived phosphopeptide)
-
Method for detecting dephosphorylation (e.g., fluorescence reader, HPLC)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and PTPN2 enzyme.
-
Initiate Reaction: Add the phosphopeptide substrate to start the reaction.
-
Incubation: Incubate at the optimal temperature for a defined time course.
-
Stop Reaction: Terminate the reaction (e.g., by adding a phosphatase inhibitor).
-
Detection: Measure the amount of dephosphorylated product.
Conclusion and Future Directions
PTPN2 is a master regulator of immune cell signaling, and its intricate control over the JAK-STAT and TCR pathways underscores its importance in maintaining immune homeostasis. The wealth of data demonstrating that loss of PTPN2 function leads to hyperactive immune responses has positioned it as a highly attractive target for immunotherapy, particularly in the context of cancer. The development of small molecule inhibitors of PTPN2 holds great promise for enhancing anti-tumor immunity. Future research will likely focus on the development of more specific and potent PTPN2 inhibitors, elucidating the precise roles of its different isoforms, and exploring its function in other immune cell subsets. A deeper understanding of the complex regulatory networks in which PTPN2 participates will be crucial for the successful translation of PTPN2-targeting therapies into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. PTPN2 negatively regulates oncogenic JAK1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPN2 regulates T cell lineage commitment and αβ versus γδ specification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deletion of the protein tyrosine phosphatase gene PTPN2 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTPN22 interacts with EB1 to regulate T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. activemotif.jp [activemotif.jp]
In-Depth Technical Guide: Protac PTPN2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Protac PTPN2 degrader-1, a potent and selective degrader of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This document details its chemical structure, synthesis, mechanism of action, and its impact on key signaling pathways, making it a valuable resource for researchers in oncology, immunology, and drug discovery.
Core Compound Details
This compound, also referenced as compound example 77 in patent literature, is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically target PTPN2 for degradation by the cellular ubiquitin-proteasome system.
| Parameter | Value | Reference |
| Compound Name | This compound | MedChemExpress |
| Synonym | Compound Example 77 (from WO2021127586A1) | MedChemExpress |
| CAS Number | 2655638-07-4 | MedChemExpress |
| Molecular Formula | C33H27FN6O8S | TargetMol |
| Molecular Weight | 686.67 g/mol | TargetMol |
Chemical Structure and Synthesis
The chemical structure of this compound is presented below. It consists of a ligand that binds to the PTPN2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.
Caption: General architecture of this compound.
A detailed synthesis protocol for a closely related analog is described in patent US12297193B2, which states that the synthesis of compound 77 follows the methods used for other similar compounds within the patent. Researchers should refer to this patent for a comprehensive understanding of the synthetic route.
Mechanism of Action
As a PROTAC, this degrader functions by inducing the formation of a ternary complex between PTPN2 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to PTPN2, marking it for degradation by the proteasome.
Caption: PROTAC-mediated degradation of PTPN2.
Quantitative Biological Data
This compound has been shown to be a potent degrader of PTPN2 in cellular assays.
| Assay | Cell Line | Parameter | Value | Reference |
| PTPN2 Degradation | 293T.109 (HiBiT-PTPN2) | DC50 | 10 nM ≤ DC50 < 50 nM | MedChemExpress[1] |
| PTPN2 Degradation | 293T.109 (HiBiT-PTPN2) | Dmax | < 10% remaining | MedChemExpress[1] |
While specific selectivity data for this compound against other phosphatases like PTPN1 is not publicly available, a similar selective PTPN2 degrader, TP1L, has demonstrated over 110-fold selectivity for PTPN2 over PTPN1[2][3]. This suggests that achieving high selectivity is feasible for this class of degraders.
Impact on Signaling Pathways
PTPN2 is a critical negative regulator of several key signaling pathways, particularly the JAK-STAT and T-cell receptor (TCR) signaling pathways. By degrading PTPN2, this compound is expected to enhance pro-inflammatory and anti-tumor immune responses.
IFN-γ/JAK-STAT Signaling Pathway
PTPN2 dephosphorylates and inactivates JAK1 and STAT1, which are key components of the interferon-gamma (IFN-γ) signaling pathway. Degradation of PTPN2 is therefore expected to lead to increased phosphorylation of JAK1 and STAT1, resulting in enhanced downstream signaling. This can lead to increased antigen presentation and suppression of tumor growth.
Caption: Effect of PTPN2 degradation on IFN-γ signaling.
T-Cell Receptor (TCR) Signaling Pathway
In T-cells, PTPN2 negatively regulates TCR signaling by dephosphorylating key kinases such as LCK. Degradation of PTPN2 in T-cells is anticipated to enhance TCR signaling, leading to increased T-cell activation, proliferation, and anti-tumor cytotoxicity. Studies on a similar PTPN2 degrader, TP1L, have shown that it promotes the phosphorylation of LCK in Jurkat T-cells[2].
Caption: Effect of PTPN2 degradation on TCR signaling.
Experimental Protocols
PTPN2 Degradation Assay (HiBiT-based)
This protocol is adapted from methodologies used for measuring PROTAC-induced protein degradation.
Objective: To quantify the degradation of PTPN2 in a cellular context.
Materials:
-
293T.109 cells endogenously expressing HiBiT-tagged PTPN2.
-
Cell culture medium and supplements.
-
This compound.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HiBiT-PTPN2 293T.109 cells in a white, clear-bottom 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the degrader for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis and Detection: At each time point, lyse the cells and measure the luminescence according to the Nano-Glo® HiBiT Lytic Detection System protocol.
-
Data Analysis: Normalize the luminescence signal of the treated cells to the vehicle control to determine the percentage of remaining PTPN2. Plot the percentage of remaining protein against the degrader concentration to calculate the DC50 and Dmax values.
Western Blot for Phospho-STAT1 and Phospho-LCK
Objective: To assess the effect of PTPN2 degradation on the phosphorylation of its downstream targets.
Materials:
-
Relevant cell lines (e.g., a cancer cell line for pSTAT1, Jurkat T-cells for pLCK).
-
This compound.
-
IFN-γ (for pSTAT1 stimulation) or anti-CD3/CD28 antibodies (for TCR stimulation).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-PTPN2, anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-LCK (Tyr505), anti-LCK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time to ensure PTPN2 degradation.
-
Stimulation: For pSTAT1 analysis, stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes). For pLCK analysis, stimulate Jurkat T-cells with anti-CD3/CD28 antibodies.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform SDS-PAGE, transfer proteins to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for studying the biological functions of PTPN2 and for exploring the therapeutic potential of PTPN2 degradation. Its ability to potently and selectively degrade PTPN2 makes it a promising candidate for further investigation in the fields of immuno-oncology and autoimmune diseases. This guide provides a foundational understanding of its properties and methodologies for its evaluation, empowering researchers to effectively utilize this compound in their studies.
References
An In-depth Technical Guide to the Ternary Complex of PTPN2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the formation, characterization, and significance of the ternary complex formed by Proteolysis Targeting Chimeras (PROTACs) that target the Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2 has emerged as a critical target in immuno-oncology and other therapeutic areas, and its degradation via PROTACs represents a promising therapeutic strategy.[1][2] Understanding the intricacies of the ternary complex—comprising PTPN2, the PROTAC, and an E3 ubiquitin ligase—is fundamental to the rational design and optimization of effective degraders.[3][4]
PTPN2: A Key Negative Regulator in Cellular Signaling
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical enzyme that negatively regulates key signaling pathways involved in immune responses and cell growth.[2][5] It functions by dephosphorylating specific tyrosine residues on target proteins, thereby attenuating signaling cascades.[2] Dysregulation of PTPN2 has been implicated in cancer and autoimmune diseases, making it an attractive therapeutic target.[2]
Key signaling pathways regulated by PTPN2 include:
-
JAK-STAT Pathway : PTPN2 dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5), which are crucial for cytokine signaling (e.g., IFN-γ, IL-2, IL-7).[1][6][7] By inhibiting PTPN2, PROTACs can enhance IFN-γ signaling in tumor cells, leading to increased antigen presentation and promoting an anti-tumor immune response.[1][6]
-
T-cell Receptor (TCR) Signaling : In T-cells, PTPN2 acts as a negative regulator by dephosphorylating Src family kinases like LCK and FYN, which are among the first kinases activated upon TCR engagement.[1][7] PTPN2 inhibition or degradation can therefore lower the threshold for T-cell activation, boosting immune effector functions.[6][7]
Caption: PTPN2 negatively regulates both JAK/STAT and TCR signaling pathways.
The PROTAC Mechanism: Inducing PTPN2 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (PTPN2), a second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting them.[1][8] The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[3][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of PTPN2, marking it for degradation by the proteasome.[9] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[3]
Caption: The workflow of PROTAC-mediated degradation of PTPN2.
Quantitative Analysis of PTPN2 PROTACs
The efficacy of a PROTAC is determined by its ability to induce potent and efficient degradation of the target protein. This is quantified by parameters such as DC₅₀ (concentration for 50% degradation) and Eₘₐₓ (maximum degradation). The stability of the ternary complex, often characterized by the dissociation constant (Kᴅ) and cooperativity (α), is a critical determinant of these degradation parameters.[10]
Table 1: Cellular Degradation Activity of PTPN2 PROTACs
| Compound Name | Cell Line | DC₅₀ | Eₘₐₓ | E3 Ligase | Citation |
|---|---|---|---|---|---|
| PROTAC PTPN2 degrader-1 | 293T (HiBiT-PTPN2) | 10 nM ≤ DC₅₀ < 50 nM | < 10% | Not Specified | [11] |
| Exemplified PROTAC (Abbvie) | B16F10.4 | < 50 nM | < 10% | Not Specified | [12] |
| Exemplified PROTAC (Abbvie) | 293T.109 | < 50 nM | < 10% | Not Specified | [12] |
| Cmpd-1 | Not Specified | Potent Degrader | Not Specified | CRBN | [13] |
| Cmpd-2 | Not Specified | Potent Degrader | Not Specified | CRBN | [13] |
| TP1L | Multiple Cell Lines | low nM | >90% | CRBN | [1] |
| X1 (dual PTPN1/N2) | Jurkat T cells | nM | Not Specified | CRBN |[14] |
Table 2: Ternary Complex and Binary Binding Affinities for PTPN2 Degraders
| Interaction | Compound | Kᴅ (nM) | Method | Citation |
|---|---|---|---|---|
| Ternary Complex | ||||
| CRBN-DDB1 + PTPN2 | Cmpd-1 (1 µM) | 13.8 | Not Specified | [13] |
| CRBN-DDB1 + PTPN2 | Cmpd-2 (1 µM) | 10.4 | Not Specified | [13] |
| Binary Binding | ||||
| PTPN2 | Cmpd-1 | 2.0 | Not Specified | [13] |
| PTPN2 | Cmpd-2 | 1.8 | Not Specified | [13] |
| PTPN1 | Cmpd-1 | 34 | Not Specified | [13] |
| PTPN1 | Cmpd-2 | 85 | Not Specified |[13] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols for Ternary Complex Characterization
A suite of biophysical and cellular assays is essential for a comprehensive understanding of PROTAC mechanism of action, from initial binding events to final protein degradation.[15][16][17]
Biophysical Assays for Binding Analysis
These techniques provide quantitative data on the kinetics and thermodynamics of binary and ternary complex formation.[18][19]
Protocol: Surface Plasmon Resonance (SPR) SPR is used to measure the real-time binding kinetics (association rate kₐ, dissociation rate kₔ) and affinity (Kᴅ) of molecular interactions.[18][]
-
Objective : To measure the binding affinity and kinetics of the PROTAC to PTPN2 and the E3 ligase, and to characterize the formation and dissociation of the ternary complex.
-
Principle : One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the other partners (e.g., PROTAC and PTPN2) is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected in real-time.
-
Methodology :
-
Immobilization : Covalently immobilize a purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB) onto a sensor chip.
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the PROTAC over the E3-functionalized surface to determine the Kᴅ of the PROTAC-E3 interaction.
-
Separately, immobilize PTPN2 and inject the PROTAC to determine the Kᴅ of the PROTAC-PTPN2 interaction.
-
-
Ternary Complex Formation :
-
Inject a pre-incubated mixture of a fixed concentration of PTPN2 and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject the PROTAC first to form the binary E3-PROTAC complex, followed by an injection of PTPN2 to observe ternary complex formation.
-
-
Data Analysis : Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, or ternary complex models) to extract kinetic and affinity constants.[]
-
Caption: A simplified workflow for analyzing PROTAC ternary complexes using SPR.
Protocol: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kᴅ, enthalpy ΔH, entropy ΔS) of the interaction.[18][19]
-
Objective : To determine the thermodynamic parameters of binary and ternary complex formation.
-
Methodology :
-
Place a solution of one component (e.g., PTPN2) in the sample cell of the calorimeter.
-
Fill the titration syringe with the binding partner (e.g., the PROTAC).
-
Perform a series of small, sequential injections of the syringe contents into the sample cell.
-
Measure the heat change after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to extract thermodynamic parameters.
-
To study the ternary complex, the sample cell can be filled with PTPN2 and the PROTAC, and the E3 ligase is titrated in.
-
Cellular Assays for Degradation and Target Engagement
These assays confirm that the PROTAC is active in a physiological context, leading to target degradation.
Protocol: HiBiT-Based Cellular Degradation Assay This is a quantitative bioluminescence-based assay to measure intracellular protein levels in real-time. It was used in the characterization of several PTPN2 degraders.[11][12]
-
Objective : To quantify the degradation of PTPN2 in living cells upon treatment with a PROTAC.
-
Principle : The target protein (PTPN2) is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT subunit, a bright, luminescent NanoLuc® luciferase enzyme is formed. The luminescence signal is directly proportional to the amount of HiBiT-tagged PTPN2 present in the cell.
-
Methodology :
-
Cell Line Generation : Generate a stable cell line where the endogenous PTPN2 gene is tagged with a HiBiT sequence.
-
Cell Plating : Plate the HiBiT-PTPN2 cells in an appropriate microplate format.
-
Compound Treatment : Treat the cells with a serial dilution of the PTPN2 PROTAC for a specified time course (e.g., 24 hours). Include vehicle (DMSO) and proteasome inhibitor (e.g., MG132) controls.
-
Lysis and Detection : Lyse the cells and add the LgBiT protein and furimazine substrate.
-
Signal Measurement : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the luminescence signal to a cell viability marker. Plot the normalized signal against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Eₘₐₓ values.[11]
-
Protocol: In Vitro Pull-Down Assay This assay provides a straightforward method to confirm the formation of the ternary complex.[21]
-
Objective : To qualitatively or semi-quantitatively demonstrate that the PROTAC can simultaneously bind PTPN2 and an E3 ligase.
-
Methodology :
-
Protein Preparation : Purify recombinant PTPN2 and the E3 ligase complex (e.g., VHL). One of the proteins should have an affinity tag (e.g., His-tag).
-
Incubation : In a microfuge tube, incubate the His-tagged protein, the untagged protein, and the PROTAC at various concentrations. Include controls lacking the PROTAC or one of the proteins.
-
Pull-Down : Add affinity beads (e.g., Ni-NTA resin for His-tags) to the mixture and incubate to capture the tagged protein and any interacting partners.
-
Washing : Wash the beads several times to remove non-specific binders.
-
Elution and Analysis : Elute the bound proteins from the beads and analyze the eluate by SDS-PAGE and Western Blot, probing for both PTPN2 and the E3 ligase. The presence of both proteins in the eluate only when the PROTAC is present confirms ternary complex formation.
-
Structural Insights and Future Directions
The formation of a stable and productive ternary complex is crucial for efficient protein degradation.[4] Recent structural studies, including cryo-electron microscopy (cryo-EM), have begun to provide high-resolution insights into how PTPN2/N1-targeting degraders induce the assembly of the ternary complex with the CRBN E3 ligase.[13] These structures reveal the specific protein-protein interactions and conformational changes induced by the PROTAC, which are essential for rational drug design.[13]
Computational modeling and molecular dynamics simulations are also becoming invaluable tools for predicting favorable ternary complex geometries and understanding their dynamic nature.[22][23][24] These approaches can help rationalize the structure-activity relationships and guide the optimization of linker length and composition to enhance cooperativity and degradation efficiency.[22]
Future research in PTPN2 PROTACs will likely focus on:
-
Expanding the E3 Ligase Toolbox : Exploring novel E3 ligases to overcome resistance and modulate tissue-specific degradation.[25]
-
Improving Drug-like Properties : Optimizing PROTACs for oral bioavailability and favorable pharmacokinetic profiles.[25]
-
Structural and Mechanistic Elucidation : Continued use of structural biology and advanced biophysical techniques to gain a deeper understanding of ternary complex dynamics and what defines a "productive" ubiquitination-competent conformation.[4][26]
By integrating quantitative biophysical data, cellular degradation profiles, and high-resolution structural information, researchers can accelerate the development of potent and selective PTPN2-targeting PROTACs for the treatment of cancer and other diseases.
References
- 1. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PTPN2/1 [abbviescience.com]
- 7. rupress.org [rupress.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en.ice-biosci.com [en.ice-biosci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]
- 13. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 21. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 22. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. marinbio.com [marinbio.com]
- 26. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
Methodological & Application
Application Notes and Protocols for Cellular Assays with PROTAC PTPN2 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of various cellular signaling pathways.[1][2] PTPN2 negatively modulates signaling cascades involved in immune responses, cell proliferation, and inflammation by dephosphorylating key proteins such as JAK kinases and STAT transcription factors.[3][4][5] Its role in downregulating anti-tumor immune responses has identified PTPN2 as a promising target for cancer immunotherapy.[1][2][6]
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to induce the degradation of specific target proteins.[7][8] PROTAC PTPN2 degrader-1 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This application note provides detailed protocols for assessing the cellular activity of this compound, focusing on its ability to induce PTPN2 degradation and its effect on cell viability.
PTPN2 Signaling Pathway
PTPN2 acts as a negative regulator in multiple signaling pathways. For instance, it can dephosphorylate and inactivate Janus kinases (JAK1, JAK2, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT6), thereby dampening cytokine signaling.[3] In the context of cancer immunotherapy, PTPN2 inhibition or degradation can enhance interferon-gamma (IFN-γ) signaling, leading to increased antigen presentation and enhanced T-cell mediated tumor killing.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTPN2 (human) [phosphosite.org]
- 4. Protein tyrosine phosphatase non-receptor type 2 as the therapeutic target of atherosclerotic diseases: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for PTPN2 Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the degradation of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) using Western blotting. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the key pathways and workflows involved.
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of various cellular signaling pathways.[1][2][3] PTPN2 negatively regulates inflammatory signaling cascades, primarily by dephosphorylating Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[1][2][4][5] The targeted degradation of PTPN2 has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology, to enhance anti-tumor immunity.[6][7][8] This document provides a detailed protocol for assessing the degradation of PTPN2 in response to therapeutic agents like proteolysis-targeting chimeras (PROTACs) or other small molecule degraders.
Data Presentation
Quantitative analysis of PTPN2 degradation is crucial for evaluating the potency and efficacy of potential therapeutic compounds. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9][10][11]
Table 1: Example Data for PTPN2 Degradation by a Hypothetical Degrader Compound (e.g., Cmpd-X)
| Compound Concentration (nM) | PTPN2 Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 55 | 6.1 |
| 50 | 25 | 3.9 |
| 100 | 15 | 2.5 |
| 500 | 10 | 1.8 |
| 1000 | 8 | 1.5 |
Table 2: Summary of Degradation Parameters for PTPN2 Degraders
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (hours) | Reference |
| TP1L | 35.8 | >90% | HEK293 | 16 | [12] |
| Cmpd-1 | Potent Degradation | >90% | B16F10 | 24 | [6] |
| PVD-06 | Selective Degrader | >60-fold selectivity over PTP1B | Various | Not Specified | [8] |
| NC-1 | 2.2 | 97% | Mino | 24 | [13] |
Experimental Protocols
I. Induction of PTPN2 Degradation in Cell Culture
This protocol describes two common methods for inducing and analyzing protein degradation: treatment with a specific degrader and a cycloheximide (B1669411) (CHX) chase assay to determine protein half-life.
A. Treatment with a PTPN2 Degrader
-
Cell Seeding: Plate cells (e.g., HEK293, B16F10, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with various concentrations of the PTPN2 degrader compound. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time course (e.g., 3, 6, 16, and 24 hours) to determine the optimal degradation time.[12]
-
Inclusion of Controls:
-
Proteasome Inhibitor Control: To confirm that degradation is proteasome-dependent, pre-treat a set of wells with a proteasome inhibitor like MG-132 (typically 5-20 µM) for 2-6 hours before adding the degrader compound.[12][14][15]
-
E3 Ligase Ligand Control: To demonstrate the requirement of the specific E3 ligase, pre-treat cells with an excess of the E3 ligase ligand alone (e.g., lenalidomide (B1683929) for CRBN-based degraders) to compete with the degrader for binding to the E3 ligase.[12]
-
B. Cycloheximide (CHX) Chase Assay [16][17][18]
-
Cell Culture: Culture cells to 70-80% confluency.
-
CHX Treatment: Treat cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.[17][19]
-
Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the expected half-life of PTPN2.
-
Cell Lysis: Immediately lyse the cells at each time point as described in the Western Blot protocol below.
II. Western Blot Protocol for PTPN2 Analysis
A. Cell Lysis
-
Wash: Place the cell culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[20]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. For phosphatase analysis, a modified RIPA buffer or NP-40 buffer is recommended. It is crucial to add freshly prepared protease and phosphatase inhibitors.[21][22]
-
Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with 1x Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Sodium Orthovanadate, and 10 mM Sodium Fluoride.[21]
-
-
Cell Lysis: Add the chilled lysis buffer to the plate (e.g., 100-200 µL for a well in a 6-well plate). Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[20]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Collect Supernatant: Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
B. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[14] This ensures equal loading of protein for each sample during electrophoresis.
C. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[14]
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
D. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PTPN2 overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
E. Stripping and Reprobing for Loading Control
To ensure equal protein loading, the membrane should be stripped and reprobed for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
-
Stripping: Incubate the membrane in a stripping buffer.
-
Washing: Wash the membrane thoroughly with PBS and then TBST.
-
Re-blocking and Reprobing: Repeat the blocking and antibody incubation steps with the primary antibody for the loading control.
Mandatory Visualization
References
- 1. rupress.org [rupress.org]
- 2. PTPN2 negatively regulates oncogenic JAK1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of TC-PTP (PTPN2) in modulating sensitivity to imatinib and interferon-α in CML cell line, KT-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MG-132 | Cell Signaling Technology [cellsignal.com]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 18. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 19. Cycloheximide chase assay [bio-protocol.org]
- 20. Western Blot Protocols | Antibodies.com [antibodies.com]
- 21. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols for Cell Viability Assay with PROTAC PTPN2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two active domains connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations, offering a potential advantage over traditional inhibitors.
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key negative regulator in multiple signaling pathways crucial for cell growth, differentiation, and immune responses.[4][5] PTPN2 exerts its function by dephosphorylating and thereby inactivating critical signaling molecules such as Janus kinases (JAK1, JAK3), Src family kinases (LCK, FYN), and Signal Transducer and Activator of Transcription (STAT) proteins (STAT1, STAT3, STAT5).[6][7] By downregulating the JAK/STAT and T-cell receptor (TCR) signaling pathways, PTPN2 plays a significant role in suppressing immune responses and cell proliferation.[6][7] Consequently, targeting PTPN2 for degradation is a promising strategy in cancer immunotherapy and for treating other diseases.[8][9]
This document provides detailed application notes and protocols for assessing the in vitro efficacy of "PROTAC PTPN2 degrader-1," also identified as "compound example 77," with a focus on cell viability assays.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of PTPN2, thereby removing its inhibitory effect on key signaling pathways. This leads to the sustained activation of pro-inflammatory and anti-proliferative signals. The degradation of PTPN2 enhances JAK/STAT signaling, which is crucial for interferon responses and anti-tumor immunity, and amplifies T-cell receptor signaling, boosting T-cell activation and effector functions.[6][8][9]
Data Presentation
The efficacy of this compound can be quantified by its half-maximal degradation concentration (DC₅₀) and maximal degradation (Emax). While specific cell viability (IC₅₀) data for this compound is not yet widely published, the following table summarizes its known degradation profile.
| Compound Name | Cell Line | DC₅₀ | Emax | Reference |
| This compound (compound example 77) | 293T.109 (HiBiT-PTPN2) | 10 nM ≤ DC₅₀ < 50 nM | < 10% | |
| An exemplified PROTAC | B16F10.4 (murine skin cancer) | < 50 nM | < 10% | [10] |
| An exemplified PROTAC | 293T.109 | < 50 nM | < 10% | [10] |
Experimental Protocols
The following are generalized protocols for assessing cell viability upon treatment with this compound. It is crucial to optimize parameters such as cell seeding density and incubation time for each specific cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well for adherent cells) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Add the diluted compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is a direct indicator of metabolically active, viable cells.[4]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.[1] Include control wells with medium only for background measurement.[1]
-
Incubation: Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.[1]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[1]
-
Data Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Phosphatase | 2655638-07-4 | Invivochem [invivochem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. broadpharm.com [broadpharm.com]
- 7. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 8. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]
- 9. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PTPN2 Degradation: Application Notes and Protocols for Determining DC50 and Dmax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of cellular signaling pathways involved in cell growth, differentiation, and immune responses.[1] PTPN2 acts as a negative regulator of the JAK/STAT signaling pathway by dephosphorylating key components like JAK1, JAK3, STAT1, STAT3, and STAT5.[2][3] Given its significant role in immune regulation, PTPN2 has emerged as a promising therapeutic target for cancer immunotherapy.[3][4]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate PTPN2.[3] Characterizing the efficacy of these degraders is paramount, with two key parameters being the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 represents the concentration of a degrader at which 50% of the target protein is degraded, indicating the potency of the compound. Dmax is the maximum percentage of protein degradation achievable with a given degrader.[5]
This document provides detailed application notes and protocols for measuring the DC50 and Dmax of PTPN2 degraders, enabling researchers to accurately assess and compare the effectiveness of their compounds.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a PTPN2 degrader, "Compound X," across different cell lines and detection methods. This data is for illustrative purposes to demonstrate how to present such findings.
| Cell Line | Detection Method | Compound X DC50 (nM) | Compound X Dmax (%) |
| Jurkat | Western Blot | 15 | 92 |
| Jurkat | ELISA | 12 | 95 |
| 293T | HiBiT Assay | 8 | 98 |
| B16F10.4 | Western Blot | 25 | 88 |
Signaling Pathway and Experimental Workflow
To effectively study PTPN2 degradation, it is crucial to understand its role in cellular signaling and the experimental process for quantifying its degradation.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. rupress.org [rupress.org]
- 3. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
Application Notes and Protocols: Ubiquitination Assay for PTPN2 after PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) has emerged as a critical regulator in various signaling pathways, particularly in oncology and immunology. It functions as a negative regulator of the JAK/STAT and T-cell receptor (TCR) signaling pathways by dephosphorylating key protein tyrosine kinases. Given its role in suppressing anti-tumor immunity, PTPN2 is a compelling target for therapeutic intervention.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the target protein (PTPN2), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Verifying the mechanism of action of a PTPN2-targeting PROTAC requires demonstrating that it induces the ubiquitination of PTPN2. This document provides detailed protocols for performing a PTPN2 ubiquitination assay in a cellular context following PROTAC treatment.
Signaling Pathways Involving PTPN2
PTPN2 negatively regulates key inflammatory and immune signaling pathways. Understanding these pathways is crucial for interpreting the downstream consequences of PTPN2 degradation.
Experimental Workflow: PTPN2 Ubiquitination Assay
The following diagram outlines the key steps to assess the ubiquitination of PTPN2 after treatment with a specific PROTAC.
Quantitative Data for PTPN2 PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes publicly available data for various PTPN2-targeting PROTACs.
| PROTAC Name/Identifier | Cell Line | DC50 | Dmax (%) | E3 Ligase Recruited | Reference |
| PROTAC PTPN2 degrader-1 | 293T.109 (HiBiT-PTPN2) | 10 nM ≤ DC50 < 50 nM | >90% | Not Specified | |
| AbbVie Exemplified PROTAC | B16F10.4 | <50 nM | >90% | Not Specified | |
| AbbVie Exemplified PROTAC | 293T.109 | <50 nM | >90% | Not Specified | |
| PROTAC X1 (dual PTPN1/PTPN2) | Jurkat T cells | nano-molar range | Not Reported | Cereblon | |
| PVD-06 | Not Specified | Not Reported | Not Reported | VHL | |
| Cmpd-1 | B16F10 | 0.044 µM | ~96.5% | CRBN | |
| Cmpd-2 | B16F10 | 0.235 µM | ~90% | CRBN |
Experimental Protocols
In-Cell PTPN2 Ubiquitination Assay
This protocol details the steps for immunoprecipitating PTPN2 from cell lysates after PROTAC treatment and detecting its ubiquitination by western blot.
Materials and Reagents:
-
Cell Line: A cell line endogenously expressing PTPN2 (e.g., Jurkat, HEK293T, B16F10).
-
PTPN2-targeting PROTAC.
-
Proteasome Inhibitor: MG132 (10 mM stock in DMSO).
-
Deubiquitinase (DUB) Inhibitor: N-Ethylmaleimide (NEM) (1 M stock in ethanol).
-
Cell Lysis Buffer (RIPA Buffer, denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
IP Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% NP-40, 0.05% sodium deoxycholate.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Antibodies:
-
Primary antibody for IP: Rabbit anti-PTPN2 polyclonal antibody.
-
Primary antibody for Western Blot: Mouse anti-Ubiquitin monoclonal antibody (e.g., P4D1 clone).
-
Primary antibody for Western Blot: Rabbit anti-PTPN2 polyclonal antibody.
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit).
-
-
Protein A/G Agarose Beads.
-
BCA Protein Assay Kit.
-
Western Blotting Reagents and Equipment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the PTPN2 PROTAC at various concentrations (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
To observe the accumulation of ubiquitinated PTPN2, treat the cells with 20 µM MG132 for 4-6 hours before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors, and 10 mM NEM.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 50 µL
-
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with a PTPN2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of inflammatory signaling pathways within the immune system.[1][2][3] PTPN2 exerts its influence by dephosphorylating key signaling molecules, thereby dampening immune responses and maintaining immune homeostasis.[4][5] As a key regulator, PTPN2 has been identified as a promising target for cancer immunotherapy.[1][2] The degradation of PTPN2 is anticipated to enhance anti-tumor immunity by augmenting the activation and effector functions of various immune cells.
These application notes provide detailed protocols for the analysis of T cells, Natural Killer (NK) cells, and Dendritic Cells (DCs) treated with a PTPN2 degrader using multi-color flow cytometry. The subsequent sections offer comprehensive methodologies for cell treatment, antibody staining, and data acquisition, complemented by illustrative diagrams of the implicated signaling pathways and experimental workflows.
Data Presentation: Expected Quantitative Changes in Immune Cell Phenotype and Function Following PTPN2 Degrader Treatment
The following tables summarize the anticipated quantitative changes in key immune cell populations following treatment with a PTPN2 degrader. These tables are designed for easy comparison of immune cell characteristics between vehicle-treated and PTPN2 degrader-treated samples.
Table 1: T Cell Activation and Function
| Marker | Cell Type | Expected Change with PTPN2 Degrader | Rationale |
| pSTAT1 (Y701) | CD4+ and CD8+ T cells | Increased MFI | PTPN2 negatively regulates JAK/STAT signaling.[5][6] |
| pSTAT3 (Y705) | CD4+ and CD8+ T cells | Increased MFI | PTPN2 dephosphorylates STAT3.[4] |
| pSTAT5 (Y694) | CD4+ and CD8+ T cells | Increased MFI | PTPN2 attenuates IL-2/STAT5 signaling.[4][7] |
| pLCK (Y394) | CD4+ and CD8+ T cells | Increased MFI | PTPN2 dephosphorylates LCK, a key TCR signaling kinase.[4] |
| CD25 | CD4+ and CD8+ T cells | Increased % and MFI | Upregulated upon T cell activation.[8][9] |
| CD69 | CD4+ and CD8+ T cells | Increased % and MFI | Early activation marker.[8][9] |
| IFN-γ | CD4+ and CD8+ T cells | Increased % of producing cells and MFI | Enhanced T cell effector function.[10][11] |
| Granzyme B | CD8+ T cells | Increased % of producing cells and MFI | Key cytotoxic molecule. |
| Ki-67 | CD4+ and CD8+ T cells | Increased % | Indicates enhanced proliferation.[12] |
Table 2: NK Cell Activation and Function
| Marker | Cell Type | Expected Change with PTPN2 Degrader | Rationale |
| pSTAT1 (Y701) | NK cells (CD3-CD56+) | Increased MFI | PTPN2 is a negative regulator of JAK/STAT signaling.[5] |
| CD69 | NK cells | Increased % and MFI | Early activation marker. |
| NKG2D | NK cells | Increased MFI | Activating receptor.[12] |
| IFN-γ | NK cells | Increased % of producing cells and MFI | Key effector cytokine. |
| Granzyme B | NK cells | Increased % of producing cells and MFI | Cytotoxic effector molecule. |
| CD107a | NK cells | Increased % | Degranulation marker. |
Table 3: Dendritic Cell (DC) Maturation and Activation
| Marker | Cell Type | Expected Change with PTPN2 Degrader | Rationale |
| pSTAT1 (Y701) | cDC1 and cDC2 | Increased MFI | PTPN2 deficiency enhances IFNγ-STAT1 signaling in DCs.[10][11] |
| CD80 | cDC1 and cDC2 | Increased MFI | Co-stimulatory molecule, marker of maturation. |
| CD86 | cDC1 and cDC2 | Increased MFI | Co-stimulatory molecule, marker of maturation. |
| MHC Class II | cDC2 | Increased MFI | Antigen presentation molecule. |
| IL-12 | cDC1 | Increased % of producing cells | Cytokine promoting Th1 responses. |
Signaling Pathways and Experimental Workflow Diagrams
PTPN2-Mediated Immune Signaling Pathways
The following diagram illustrates the central role of PTPN2 as a negative regulator in key immune signaling pathways.
Caption: PTPN2 negatively regulates TCR, cytokine, and interferon signaling pathways.
Experimental Workflow for Flow Cytometry Analysis
The diagram below outlines the key steps for preparing and analyzing immune cells treated with a PTPN2 degrader.
Caption: Experimental workflow for flow cytometry analysis of PTPN2 degrader-treated immune cells.
Experimental Protocols
Protocol 1: T Cell Isolation, Treatment, and Staining
1.1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-density gradient medium interface.
-
Wash the collected cells twice with PBS.
1.2. T Cell Treatment and Stimulation
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10^6 cells/mL.
-
Add the PTPN2 degrader at the desired final concentration. Use a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
For activation studies, add stimulation agents such as anti-CD3/CD28 beads and IL-2 for the final 18-24 hours of culture.[8] For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours.[13]
1.3. Flow Cytometry Staining
-
Harvest and wash the cells.
-
Stain for viability using a live/dead stain.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C.[9][14]
-
Wash the cells.
-
For intracellular staining, fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular markers (e.g., pSTATs, IFN-γ, Granzyme B, Ki-67) for 30-45 minutes at room temperature.
-
Wash and resuspend the cells in FACS buffer for acquisition.
Protocol 2: NK Cell and Dendritic Cell Analysis from PBMCs
2.1. Cell Treatment and Staining
-
Follow the same PBMC isolation and treatment protocol as for T cells (Protocols 1.1 and 1.2). For DC analysis, specific stimulating agents like LPS or IFN-γ may be used.[10][11]
-
For NK cell degranulation assays, add anti-CD107a antibody at the beginning of the stimulation period.
-
Perform viability and Fc receptor blocking as described for T cells.
-
Stain for surface markers. For NK cells, use a panel including CD3, CD56, CD16, CD69, and NKG2D.[12][15] For DCs, use a panel including lineage markers (CD3, CD14, CD19, CD20, CD56), HLA-DR, CD11c, CD123, CD80, and CD86.
-
Proceed with fixation, permeabilization, and intracellular staining for relevant markers (e.g., IFN-γ, Granzyme B for NK cells; pSTAT1, IL-12 for DCs).
Gating Strategy Logic
The following diagram illustrates a general gating strategy for identifying key immune cell populations and their activation status.
Caption: Hierarchical gating strategy for immune cell subset analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cell protein tyrosine phosphatase attenuates T cell signaling to maintain tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 9. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 10. Protein Tyrosine Phosphatase Non-Receptor Type 2 Function in Dendritic Cells Is Crucial to Maintain Tissue Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protein Tyrosine Phosphatase Non-Receptor Type 2 Function in Dendritic Cells Is Crucial to Maintain Tissue Tolerance [frontiersin.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. agilent.com [agilent.com]
- 14. Mouse Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 15. Human Natural Killer Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
Application Note: Quantification of PTPN2 Degrader Potency and Selectivity using Mass Spectrometry
For Research Use Only.
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical negative regulator of various cellular signaling pathways.[1][2] By dephosphorylating key signaling molecules like those in the JAK-STAT pathway, PTPN2 plays a significant role in modulating immune responses and cell growth.[1][3][4] Its dysregulation is implicated in several diseases, including cancer and autoimmune disorders, making it a compelling therapeutic target.[1][5][6] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate disease-causing proteins.[7][8] This application note provides a detailed protocol for the quantification of a PTPN2 degrader using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based proteomics workflow. This method enables the precise measurement of PTPN2 degradation and allows for the assessment of the degrader's selectivity across the proteome.
Principle of the Assay
This protocol employs a bottom-up proteomics approach to quantify changes in protein abundance following treatment with a PTPN2 degrader. Cells are treated with the degrader, leading to the ubiquitination and subsequent proteasomal degradation of PTPN2. Following cell lysis and protein extraction, proteins are digested into peptides. These peptides are then analyzed by LC-MS/MS. The abundance of PTPN2-specific peptides in treated samples is compared to that in vehicle-treated control samples to determine the extent of degradation. This targeted proteomics approach can be expanded to a global proteomics study to assess the selectivity of the degrader against other proteins in the cell.
Materials and Reagents
-
Cell Culture: Human T-cell line (e.g., Jurkat)
-
PTPN2 Degrader (and inactive control if available)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-Grade Modified Trypsin
-
Formic Acid
-
Acetonitrile (ACN)
-
C18 StageTips for peptide cleanup
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled with a UHPLC system)
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Compound Preparation: Prepare a stock solution of the PTPN2 degrader and an inactive control in DMSO.
-
Treatment: Treat the cells with a range of concentrations of the PTPN2 degrader (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO2.
Protocol 2: Cell Lysis and Protein Extraction
-
Harvesting: After treatment, centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protocol 3: Protein Digestion (In-Solution)
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Denaturation and Reduction: Take 50 µg of protein from each sample and adjust the volume with 100 mM ammonium (B1175870) bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[9]
Protocol 4: Peptide Cleanup (C18 StageTips)
-
Activation: Activate a C18 StageTip with 100 µL of 100% acetonitrile, followed by 100 µL of 50% acetonitrile/0.1% formic acid.
-
Equilibration: Equilibrate the StageTip with 100 µL of 0.1% formic acid.
-
Binding: Load the acidified peptide sample onto the StageTip.
-
Washing: Wash the StageTip twice with 100 µL of 0.1% formic acid.
-
Elution: Elute the peptides with 60 µL of 50% acetonitrile/0.1% formic acid into a clean tube.[9]
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 20 µL of 0.1% formic acid for LC-MS/MS analysis.[9]
Protocol 5: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q Exactive™ HF) coupled to a UHPLC system.
-
Chromatography: Separate the peptides on a C18 analytical column using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient would be from 2% to 35% B over 60-90 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For DDA, a full MS scan is followed by MS/MS scans of the most abundant precursor ions. For targeted analysis, a parallel reaction monitoring (PRM) method can be developed for specific PTPN2 peptides.
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer™, or Spectronaut™). Identify peptides and proteins by searching against a human protein database. Quantify the abundance of PTPN2 by integrating the area under the curve for its identified peptides.
Data Presentation
Table 1: Dose-Dependent Degradation of PTPN2
| PTPN2 Degrader (nM) | PTPN2 Abundance (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 10 | 52.1 | 3.5 |
| 100 | 15.8 | 2.1 |
| 1000 | 5.2 | 1.5 |
| 10000 | 4.8 | 1.3 |
Table 2: Time-Course of PTPN2 Degradation (at 100 nM Degrader)
| Time (hours) | PTPN2 Abundance (% of Vehicle) | Standard Deviation |
| 0 | 100 | 6.1 |
| 2 | 70.5 | 5.5 |
| 4 | 45.2 | 4.2 |
| 8 | 20.1 | 3.1 |
| 16 | 12.5 | 2.5 |
| 24 | 10.8 | 2.2 |
Table 3: Selectivity Profile of PTPN2 Degrader (Top 5 Downregulated Proteins at 100 nM)
| Protein | UniProt ID | Fold Change vs. Vehicle | p-value |
| PTPN2 | P17706 | -6.3 | <0.0001 |
| PTPN1 | P18031 | -1.2 | 0.045 |
| SHP2 | Q06124 | -1.1 | 0.08 |
| STAT3 | P40763 | -1.05 | 0.25 |
| JAK1 | P23458 | -1.02 | 0.31 |
Mandatory Visualization
Caption: Mass spectrometry workflow for PTPN2 degrader quantification.
Caption: PTPN2 negatively regulates the JAK-STAT signaling pathway.
Conclusion
The described LC-MS/MS-based proteomics protocol provides a robust and sensitive method for the quantification of PTPN2 degradation mediated by a targeted degrader. This workflow enables the determination of key parameters such as dose-response (DC50) and time-course of degradation. Furthermore, extending this method to a global proteomic analysis allows for the assessment of degrader selectivity, which is a critical aspect of drug development.[10] This detailed protocol will aid researchers, scientists, and drug development professionals in the characterization and advancement of novel PTPN2-targeting therapeutics.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. PTPN2/1 [abbviescience.com]
- 4. rupress.org [rupress.org]
- 5. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Protein Degrader [proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
Application Notes and Protocols: In Vivo Dosing and Administration of a PTPN2 PROTAC Degrader
These application notes provide a comprehensive guide for the in vivo dosing and administration of a Protac PTPN2 degrader, with a specific focus on a potent PTPN2/N1 dual heterobifunctional degrader, referred to herein as Cmpd-1.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving targeted protein degradation for immuno-oncology.
Protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a significant target in cancer immunotherapy.[3][4][5][6] PTPN2 negatively regulates interferon-gamma (IFN-γ) signaling, and its degradation has been shown to enhance antigen presentation and T-cell mediated tumor killing.[3][4] PROTACs that induce the degradation of PTPN2 are therefore promising therapeutic agents.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the in vivo evaluation of the PTPN2/N1 dual degrader Cmpd-1 in a preclinical model.
Table 1: In Vivo Pharmacodynamics of PTPN2/N1 Degrader (Cmpd-1) [2]
| Animal Model | Dosage | Administration Route | Dosing Schedule | Pharmacodynamic Readout | Results |
| C57Bl/6 mice | 100 mg/kg | Intravenous (IV) | Once every 4 days (3 doses total) | PTPN2 and PTPN1 protein levels in splenocytes | 97% reduction in PTPN2; 87% reduction in PTPN1 |
Experimental Protocols
Formulation of PTPN2 Degrader
A common formulation for PROTACs intended for in vivo use involves a multi-component vehicle to ensure solubility and stability. While the exact formulation for Cmpd-1 was not detailed, a standard vehicle composition can be adapted.[7][8][9]
Materials:
-
PTPN2 Degrader (e.g., Cmpd-1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of the PTPN2 degrader by dissolving it in DMSO.
-
Add PEG300 to the DMSO stock solution and mix until homogenous.
-
Add Tween 80 to the mixture and ensure it is well-incorporated.
-
Add the saline or PBS solution dropwise while continuously vortexing to create a clear and stable formulation.
-
A suggested final vehicle composition is: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[7]
-
Calculate the final concentration of the working solution based on the desired dosage (e.g., 100 mg/kg) and the average weight of the animals, for a typical dosing volume of 100 µL.
In Vivo Administration and Monitoring
This protocol describes the systemic administration of the PTPN2 degrader to evaluate its pharmacodynamic effect on target protein levels.
Animal Model:
-
C57Bl/6 mice are a suitable model for initial pharmacodynamic studies.[2]
Procedure:
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Randomize the mice into a vehicle control group and a treatment group.
-
Administer the formulated PTPN2 degrader at a dose of 100 mg/kg via intravenous (IV) injection.[2]
-
Dosing is performed once every four days for a total of three doses to assess cumulative effects on protein degradation.[2]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Endpoint Analysis: Pharmacodynamic Assessment
This protocol outlines the procedure for assessing the in vivo degradation of PTPN2 and PTPN1 in splenocytes.
Procedure:
-
Two hours after the final dose, humanely euthanize the mice.[2]
-
Harvest the spleens from both the vehicle-treated and degrader-treated animals.
-
Isolate splenocytes from the harvested spleens using standard cell isolation techniques.
-
Prepare protein lysates from the isolated splenocytes.
-
Perform Western blot analysis on the protein lysates to determine the levels of PTPN2 and PTPN1.
-
Use an appropriate loading control (e.g., vinculin) for normalization.[2]
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control group.
Visualizations
Signaling Pathway
References
- 1. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Regulation of protein phosphorylation by PTPN2 and its small-molecule inhibitors/degraders as a potential disease treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC PTPN2 degrader-1 | TargetMol [targetmol.com]
- 9. This compound | Phosphatase | 2655638-07-4 | Invivochem [invivochem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent PTPN2 degradation results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in PTPN2 degradation experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of induced PTPN2 degradation?
A1: Induced degradation of PTPN2, particularly by targeted protein degraders like PROTACs, primarily occurs through the ubiquitin-proteasome pathway.[1][2] These bifunctional molecules bring PTPN2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2] Some studies also suggest a potential for ubiquitin-independent 20S proteasomal degradation under certain conditions.[3][4]
Q2: Which E3 ligases are typically involved in PTPN2 degradation?
A2: Several heterobifunctional degraders have been developed that utilize the Cereblon (CRBN) E3 ligase to induce PTPN2 degradation.[2][5][6]
Q3: What are the key downstream signaling pathways affected by PTPN2 degradation?
A3: PTPN2 is a negative regulator of several signaling pathways.[7][8][9] Its degradation leads to increased phosphorylation and activation of key signaling molecules, including JAK1, STAT1, and STAT3.[1][9][10][11] This can enhance IFN-γ signaling and T-cell receptor (TCR) signaling.[1][7]
Troubleshooting Inconsistent PTPN2 Degradation Results
Issue 1: Inconsistent or No PTPN2 Degradation Observed by Western Blot
| Possible Cause | Troubleshooting Step | Additional Notes |
| Ineffective Proteasome Inhibition | Verify the activity of your proteasome inhibitor (e.g., MG132). Use a positive control (a known short-lived protein) to confirm inhibitor efficacy. Ensure appropriate concentration and incubation time are used. | MG132 is typically used at 10-20 µM for 4-6 hours prior to cell lysis.[1] |
| Poor Antibody Quality | Validate your PTPN2 antibody. Perform a knockout/knockdown validation if possible. Test different antibodies if specificity is questionable.[12][13] | Ensure you are using an antibody that recognizes the specific isoform of PTPN2 you are studying (e.g., TC45 or TC48).[14] |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.[13][15] | Refer to the antibody datasheet for recommended starting dilutions. |
| Cell Line Variability | PTPN2 expression levels can vary significantly between cell lines.[16] Confirm baseline PTPN2 expression in your chosen cell line by Western blot. | Consider using a cell line known to express detectable levels of PTPN2. |
| Inefficient Cell Lysis | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent PTPN2 degradation or dephosphorylation post-lysis.[17] | Sonication or other mechanical disruption methods may be necessary for complete lysis. |
| Degrader Inactivity | Confirm the identity and purity of your PTPN2 degrader. Test a range of concentrations and time points to determine the optimal conditions for degradation. | Degradation is often observed within hours of treatment.[1] |
Issue 2: High Background or Non-Specific Bands in Western Blots
| Possible Cause | Troubleshooting Step | Additional Notes |
| Inadequate Blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[13][18] | Some phospho-specific antibodies may require BSA for blocking as milk contains phosphoproteins. |
| Excessive Antibody Concentration | Reduce the concentration of your primary and/or secondary antibody.[18] | High antibody concentrations can lead to non-specific binding. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[15] | Use a buffer containing a mild detergent like Tween-20 (e.g., TBST) for washing. |
Quantitative Data Summary
The following tables provide a summary of commonly used reagents and their typical working concentrations for PTPN2 degradation experiments.
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| PTPN2 | Mouse | Proteintech | 67388-1-Ig | 1:4000[19] |
| PTPN2 (TC45) | Rabbit | Cell Signaling Technology | #58935 | 1:1000 |
| PTPN2 | Mouse | R&D Systems | MAB1930 | 1 µg/mL |
| Beta-Actin | Mouse | Various | 1:5000 - 1:10000 | |
| GAPDH | Rabbit | Various | 1:1000 - 1:5000 |
Table 2: Common Inhibitors Used in PTPN2 Degradation Studies
| Inhibitor | Target | Typical Concentration | Purpose |
| MG132 | Proteasome | 10-20 µM[1] | To confirm degradation is proteasome-dependent. |
| Pevonedistat | NEDD8-activating enzyme | Varies | To prevent ubiquitination.[1] |
| Lenalidomide | CRBN E3 Ligase | Varies | To confirm involvement of the CRBN E3 ligase.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PTPN2 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat with your PTPN2 degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO). For mechanism-of-action studies, pre-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before adding the degrader.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against PTPN2 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vivo Ubiquitination Assay for PTPN2
-
Cell Transfection and Treatment: Co-transfect cells with expression plasmids for HA-tagged ubiquitin and your protein of interest (if studying ubiquitination of an overexpressed protein). Treat cells with a PTPN2 degrader and a proteasome inhibitor (to allow ubiquitinated PTPN2 to accumulate).
-
Cell Lysis: Lyse cells in a denaturing lysis buffer (containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates to further denature proteins.
-
Immunoprecipitation: Dilute the lysates with a non-denaturing buffer and immunoprecipitate PTPN2 using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated PTPN2. A "smear" or ladder of high-molecular-weight bands indicates polyubiquitination.
Visualizations
Caption: PTPN2 Degradation Pathway via a Bifunctional Degrader.
Caption: Experimental Workflow for PTPN2 Degradation Analysis.
Caption: Troubleshooting Decision Tree for PTPN2 Degradation.
References
- 1. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTPN1/2-mediated dephosphorylation of MITA/STING promotes its 20S proteasomal degradation and attenuates innate antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-independent proteasomal degradation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex (Journal Article) | OSTI.GOV [osti.gov]
- 7. PTPN2/1 [abbviescience.com]
- 8. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PTPN2, A Key Predictor of Prognosis for Pancreatic Adenocarcinoma, Significantly Regulates Cell Cycles, Apoptosis, and Metastasis [frontiersin.org]
- 12. PTPN2 antibody | antibody review based on formal publications [labome.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. TCPTP (TC45) (D7T7D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. PTPN2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. blog.addgene.org [blog.addgene.org]
- 18. wildtypeone.substack.com [wildtypeone.substack.com]
- 19. PTPN2 antibody (67388-1-Ig) | Proteintech [ptglab.com]
Technical Support Center: PTPN2 Degraders - Assessing and Minimizing Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTPN2 degraders.
Frequently Asked Questions (FAQs)
Q1: What is PTPN2 and why is it a target for protein degradation?
A1: Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) is a key negative regulator of various signaling pathways crucial for cell growth, differentiation, and immune responses.[1][2] By dephosphorylating substrates such as JAK1, STAT1, and STAT3, PTPN2 dampens the signaling cascades initiated by cytokines like interferons.[2] In the context of cancer, PTPN2 can act as a tumor suppressor by negatively regulating oncogenic signaling pathways.[3] Targeted degradation of PTPN2 is being explored as a therapeutic strategy, particularly in immuno-oncology, to enhance anti-tumor immunity by unleashing suppressed immune signaling pathways.[4]
Q2: What are the common off-target effects associated with PTPN2 degraders?
A2: Off-target effects of PTPN2 degraders can arise from several factors. A primary concern is the unintended degradation of the closely related phosphatase, PTPN1, due to the high structural similarity in their catalytic domains.[5] Additionally, if the degrader is a PROTAC utilizing a pomalidomide-based E3 ligase binder, off-target degradation of endogenous zinc finger (ZF) proteins, such as IKZF1 and IKZF3, is a known issue.[6][7][8] These off-target effects can lead to unintended biological consequences.[8]
Q3: How can I distinguish between direct off-target degradation and downstream effects of PTPN2 degradation?
A3: This is a critical aspect of data interpretation. A multi-pronged approach is recommended. Global proteomics at early time points can help identify proteins that are rapidly degraded, suggesting a direct effect.[9] In contrast, changes in protein levels that occur at later time points are more likely to be downstream consequences of PTPN2 degradation. Additionally, transcriptomics (e.g., RNA-sequencing) can determine if changes in protein abundance are due to transcriptional regulation, which would indicate a downstream effect, rather than direct protein degradation.
Q4: What strategies can be employed to minimize off-target effects of PTPN2 degraders?
A4: Several strategies can be used to improve the selectivity of PTPN2 degraders. For PROTACs, this includes optimizing the linker connecting the PTPN2-binding moiety to the E3 ligase ligand, as linker length and composition can significantly impact ternary complex formation and selectivity.[10][11] Another approach is to modify the E3 ligase binder. For instance, modifications at the C5 position of the pomalidomide (B1683931) phthalimide (B116566) ring can create steric hindrance that reduces the binding and subsequent degradation of off-target zinc finger proteins.[12][13] The choice of E3 ligase itself can also influence the off-target profile.
Troubleshooting Guides
Problem 1: High-throughput screening identifies a hit, but it shows poor selectivity for PTPN2 over PTPN1.
-
Possible Cause: The PTPN2-binding warhead of your degrader may not be sufficiently selective.
-
Troubleshooting Steps:
-
Re-evaluate the Warhead: If possible, consider using a PTPN2 binder with known higher selectivity over PTPN1.
-
Optimize the Linker: The linker can influence the conformation of the ternary complex (Target-Degrader-E3 Ligase). Synthesize a library of degraders with varying linker lengths and compositions to identify a configuration that favors the PTPN2-degrader-E3 ligase complex over the PTPN1-degrader-E3 ligase complex.[11]
-
Change the E3 Ligase Ligand: Different E3 ligases (e.g., VHL vs. CRBN) can have different protein-protein interaction surfaces, which can be exploited to achieve selectivity. Redesigning the degrader with a different E3 ligase ligand may alter the geometry of the ternary complex and improve selectivity.
-
Problem 2: My pomalidomide-based PTPN2 degrader is causing degradation of Ikaros (IKZF1).
-
Possible Cause: This is a known off-target effect of the pomalidomide moiety, which recruits CRBN to degrade its native substrates.[7][8]
-
Troubleshooting Steps:
-
Modify the Pomalidomide Scaffold: Introduce bulky substituents at the C5 position of the phthalimide ring to sterically block the binding of IKZF1 to the CRBN-degrader complex.[8][13]
-
Switch to a Different E3 Ligase: Consider re-synthesizing the degrader with a ligand for a different E3 ligase, such as VHL, which does not have IKZF1 as a known substrate.
-
Confirm with a Negative Control: Use a control compound where the pomalidomide moiety is inactivated (e.g., by methylation of the glutarimide (B196013) nitrogen) to confirm that the IKZF1 degradation is CRBN-dependent.
-
Problem 3: I am not observing PTPN2 degradation despite confirming target engagement with CETSA.
-
Possible Cause: Target engagement is necessary but not sufficient for degradation. The issue may lie in the formation of a productive ternary complex or subsequent ubiquitination.
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Use a NanoBRET assay to determine if your degrader is successfully bringing PTPN2 and the E3 ligase together in live cells.[14][15] A lack of a BRET signal would indicate a problem with ternary complex formation.
-
Evaluate Ubiquitination: If a ternary complex is formed, the next step is ubiquitination. You can perform an in-vitro ubiquitination assay or use mass spectrometry to look for ubiquitinated PTPN2 peptides in cells treated with your degrader.
-
Consider the "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 ligase) that are not productive for degradation.[12] Perform a full dose-response curve to ensure you are not using a concentration that is too high.
-
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a PTPN2 degrader. In a real experiment, data would be generated for thousands of proteins.
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? | Rationale |
| PTPN2 | PTPN2 | -3.5 | < 0.001 | No (On-Target) | Significant and expected degradation of the target protein. |
| PTPN1 | PTPN1 | -0.8 | 0.04 | Yes | Moderate but significant degradation, indicating some lack of selectivity. |
| STAT1 | STAT1 | -0.2 | 0.35 | No | No significant change in protein level; likely a downstream signaling effect. |
| IKZF1 | IKZF1 | -2.1 | < 0.01 | Yes | Significant degradation, a known off-target of pomalidomide-based degraders. |
| GAPDH | GAPDH | 0.05 | 0.89 | No | Housekeeping protein, no significant change expected. |
Experimental Protocols
Global Proteomics for Off-Target Identification by Mass Spectrometry
This protocol outlines a typical workflow for identifying off-target effects of a PTPN2 degrader using quantitative mass spectrometry.[9][16]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., Jurkat for immune cell-relevant studies) to ~70-80% confluency.
-
Treat cells with the PTPN2 degrader at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an epimer that does not bind the E3 ligase).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptides from each condition with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using appropriate software (e.g., MaxQuant).
-
Proteins showing a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PTPN2 degrader binds to its intended target in a cellular context.[17][18]
-
Treatment and Heating:
-
Treat intact cells with the PTPN2 degrader or vehicle control.
-
Heat the cells across a range of temperatures to induce protein denaturation.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Analysis:
-
The binding of the degrader can stabilize PTPN2, leading to a higher melting temperature.
-
This thermal shift can be detected by Western blotting for PTPN2 in the soluble fractions. A shift to a higher temperature in the degrader-treated sample indicates target engagement.
-
NanoBRET Assay for Ternary Complex Formation
This assay measures the proximity of PTPN2 and the E3 ligase in live cells, indicating the formation of the ternary complex.[14][19][20]
-
Cell Preparation:
-
Co-express PTPN2 fused to a NanoLuc luciferase (the donor) and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag (the acceptor) in a suitable cell line.
-
-
Assay Procedure:
-
Add the HaloTag ligand, which is fluorescent, to the cells.
-
Add the NanoLuc substrate.
-
Treat the cells with the PTPN2 degrader at various concentrations.
-
-
Measurement and Analysis:
-
Measure both the donor and acceptor emission signals.
-
The BRET ratio is calculated from these emissions. An increase in the BRET ratio upon addition of the degrader indicates that PTPN2 and the E3 ligase are being brought into close proximity, confirming ternary complex formation.
-
Visualizations
Caption: PTPN2 negatively regulates the IFN/JAK/STAT signaling pathway.
Caption: Mechanism of action of a PTPN2 PROTAC degrader.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. PTPN2 - Wikipedia [en.wikipedia.org]
- 2. PTPN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Protein tyrosine phosphatase PTPN2 regulates TGF-β signaling through Smad4 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Cryo-EM Paper | Mechanistic insights into PTPN2/N1 complex [nanoimagingservices.com]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Selecting the appropriate E3 ligase for PTPN2 degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate E3 ligase for the targeted degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). The content is presented in a question-and-answer format to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which E3 ubiquitin ligase is most commonly used for the targeted degradation of PTPN2?
The most extensively documented and successfully utilized E3 ubiquitin ligase for inducing the degradation of PTPN2 is Cereblon (CRBN) .[1][2][3][4][5] This is achieved through the use of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to simultaneously bind to both PTPN2 and CRBN.[1][3][5]
Q2: How do PTPN2 degraders work to recruit CRBN?
PTPN2 degraders are small molecules with two distinct functional ends connected by a linker. One end of the molecule binds to the PTPN2 protein, while the other end binds to CRBN, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This induced proximity facilitates the formation of a ternary complex consisting of PTPN2, the degrader molecule, and CRBN.[1][2][3] Once this complex is formed, the CRL4-CRBN E3 ligase ubiquitinates PTPN2, marking it for degradation by the proteasome.
Q3: What are some examples of PTPN2 degraders that recruit CRBN?
Several potent and selective PTPN2 degraders that recruit CRBN have been developed. These include:
-
Cmpd-1 and Cmpd-2: These are potent PTPN2/PTPN1 dual degraders.[1][2]
-
TP1L: A highly potent and selective TC-PTP (PTPN2) PROTAC degrader.[5]
-
X1: A low-nanomolar PROTAC that targets both PTPN1 and PTPN2.
Q4: What is the downstream signaling impact of PTPN2 degradation via a CRBN-based degrader?
PTPN2 is a negative regulator of the JAK/STAT signaling pathway.[3] By degrading PTPN2, the inhibitory effect on this pathway is removed, leading to increased phosphorylation of key signaling molecules like JAK1 and STAT1.[3][5] This can enhance downstream cellular processes such as interferon-gamma (IFN-γ) signaling and major histocompatibility complex class I (MHC-I) expression, which are crucial for anti-tumor immunity.[5]
Troubleshooting Guide
Issue 1: Inefficient PTPN2 Degradation
-
Possible Cause: Suboptimal degrader concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of the degrader for achieving maximal PTPN2 degradation (DC50).
-
-
Possible Cause: Low expression of CRBN in the cell line.
-
Troubleshooting Step: Verify the expression level of endogenous CRBN in your cell line of interest via Western blot or qPCR. If CRBN expression is low, consider using a different cell line or overexpressing CRBN.
-
-
Possible Cause: Impaired proteasome function.
-
Troubleshooting Step: As a control, treat cells with a proteasome inhibitor (e.g., MG132) alongside the PTPN2 degrader. An accumulation of ubiquitinated PTPN2 and a blockage of degradation would confirm that the ubiquitin-proteasome pathway is active and that the issue may lie upstream.[5]
-
Issue 2: Off-Target Effects or Cellular Toxicity
-
Possible Cause: Lack of selectivity of the degrader.
-
Troubleshooting Step: Assess the selectivity of your degrader by performing proteomic analysis to identify other proteins that may be degraded. Compare the effects of your degrader with those of a negative control compound that binds to PTPN2 but not to CRBN.
-
-
Possible Cause: "Hook effect" due to high degrader concentration.
-
Troubleshooting Step: Very high concentrations of a degrader can lead to the formation of binary complexes (PTPN2-degrader or CRBN-degrader) instead of the productive ternary complex, which can reduce degradation efficiency. Perform a full dose-response curve to identify and avoid concentrations that lead to the hook effect.
-
Quantitative Data Summary
The following table summarizes key quantitative data for some reported PTPN2 degraders that recruit the CRBN E3 ligase.
| Degrader | Target(s) | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Cmpd-1 | PTPN2/PTPN1 | CRBN | Not specified | Not specified | B16F10 | [1] |
| Cmpd-2 | PTPN2/PTPN1 | CRBN | Not specified | Not specified | B16F10 | [1] |
| TP1L | PTPN2 | CRBN | Low nanomolar | >90% | Multiple cell lines | [5] |
| X1 | PTPN1/PTPN2 | CRBN | Nano-molar | Not specified | Jurkat and others |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Objective: To verify the interaction between PTPN2, the degrader, and CRBN.
-
Methodology:
-
Treat cells with the PTPN2 degrader or a vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against PTPN2 or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against PTPN2 and CRBN to detect the co-immunoprecipitated proteins.
-
2. In Vitro Ubiquitination Assay
-
Objective: To demonstrate the ubiquitination of PTPN2 in the presence of the degrader and the CRL4-CRBN complex.
-
Methodology:
-
Combine purified recombinant PTPN2, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and the CRL4-CRBN complex in an ubiquitination reaction buffer.
-
Add the PTPN2 degrader or a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against PTPN2 to detect the appearance of higher molecular weight ubiquitinated PTPN2 species.
-
3. Cycloheximide (B1669411) (CHX) Chase Assay
-
Objective: To determine the effect of the degrader on the stability of the PTPN2 protein.
-
Methodology:
-
Treat cells with the PTPN2 degrader or a vehicle control.
-
Add cycloheximide (a protein synthesis inhibitor) to the cells.
-
Collect cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Analyze the levels of PTPN2 protein at each time point by Western blotting.
-
Quantify the band intensities and plot the remaining PTPN2 protein levels over time to determine the protein half-life in the presence and absence of the degrader.
-
Visualizations
Caption: Signaling pathway for CRBN-mediated PTPN2 degradation and its downstream effects.
Caption: Troubleshooting workflow for inefficient PTPN2 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative insights into protein turnover and ubiquitination with HiBiT and NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Deletion of Protein Tyrosine Phosphatase Nonreceptor Type 2 in Intestinal Epithelial Cells Results in Upregulation of the Related Phosphatase Protein Tyrosine Phosphatase Nonreceptor Type 23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Validating PTPN2 Degradation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based proteomics with other widely used techniques for validating the degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.
PTPN2 has emerged as a critical therapeutic target in immuno-oncology and autoimmune diseases. As a negative regulator of inflammatory signaling pathways, its targeted degradation holds immense promise for novel therapeutic interventions. The development of molecules that induce PTPN2 degradation, such as Proteolysis Targeting Chimeras (PROTACs), necessitates robust and accurate methods to validate their efficacy and selectivity. This guide focuses on mass spectrometry as a primary validation tool and compares it with traditional and newer alternative methods.
Data Presentation: Quantitative Comparison of PTPN2 Degradation
The following table summarizes quantitative data from studies validating PTPN2 degradation using different techniques. This allows for a direct comparison of the potency and efficacy of various PTPN2 degraders as measured by different platforms.
| Degrader | Method | Cell Line | Key Quantitative Readout | Reference |
| Compound 1 (Dual PTPN2/N1 Degrader) | Mass Spectrometry (LC-MS/MS) | B16F10 | PTPN2 Protein Level Reduction: ~50% at 1 µM | --INVALID-LINK-- |
| PVD-06 (Selective PTPN2 Degrader) | Western Blot | 293T-PTPN2-Flag | DC50: ~10 nM | [1] |
| PROTAC PTPN2 degrader-1 | HiBiT Assay | 293T (HiBiT-PTPN2) | DC50: 10-50 nM, Dmax: >90% |
Note: DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achievable.
Experimental Protocols: Detailed Methodologies
Reproducibility and accuracy are paramount in validating protein degradation. Below are detailed protocols for the key experimental methods discussed in this guide.
Mass Spectrometry-Based Proteomics for PTPN2 Degradation
Mass spectrometry offers a highly sensitive and unbiased approach to globally quantify changes in the proteome, making it the gold standard for assessing both on-target efficacy and off-target effects of a degrader.
1. Sample Preparation:
- Cell Culture and Treatment: Plate a suitable cell line (e.g., B16F10 murine melanoma cells) and treat with the PTPN2 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
- Cell Lysis: Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. A common lysis buffer is RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for subsequent steps.
- Protein Digestion: Reduce and alkylate the protein extracts, followed by enzymatic digestion (typically with trypsin) to generate peptides.
- Peptide Cleanup: Desalt the peptide samples using C18 solid-phase extraction (SPE) to remove contaminants that can interfere with mass spectrometry analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Separate the peptides using a nano-flow or capillary-flow high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.
- Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Data-Dependent Acquisition (DDA): The mass spectrometer acquires a full MS scan to measure the mass-to-charge ratio (m/z) of intact peptides, followed by MS/MS scans of the most abundant precursor ions to generate fragmentation spectra for peptide identification.
- Data-Independent Acquisition (DIA): The mass spectrometer systematically fragments all peptides within a defined m/z range, providing a comprehensive digital map of the proteome.
3. Data Analysis:
- Peptide and Protein Identification: Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot to identify peptides and the proteins they originate from.
- Protein Quantification: Quantify the relative abundance of proteins across different samples. For label-free quantification (LFQ), this is typically based on the intensity of the peptide precursor ions.
- Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or down-regulated upon treatment with the PTPN2 degrader.
Western Blot Analysis for PTPN2 Degradation
Western blotting is a widely used, antibody-based technique for the semi-quantitative analysis of protein levels.
1. Sample Preparation and SDS-PAGE:
- Prepare cell lysates as described for mass spectrometry.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer:
- Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
3. Immunodetection:
- Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PTPN2.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
4. Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the PTPN2 band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
HiBiT Assay for PTPN2 Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein abundance in live cells.
1. Cell Line Generation:
- Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous PTPN2 gene in the desired cell line. This creates a fusion protein without the need for overexpression.
2. Assay Procedure:
- Plate the HiBiT-PTPN2 cells in a multi-well plate.
- Treat the cells with the PTPN2 degrader.
- Add a detection reagent containing the LgBiT protein and a luciferase substrate. The binding of HiBiT and LgBiT reconstitutes a functional NanoLuc luciferase, generating a luminescent signal.
3. Data Analysis:
- Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-PTPN2 protein.
- Calculate the percentage of PTPN2 degradation relative to the vehicle control.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: PTPN2 negatively regulates the JAK/STAT signaling pathway.
Caption: Experimental workflow for PTPN2 degradation validation by mass spectrometry.
Caption: Comparison of methods for validating PTPN2 degradation.
References
Phenotypic Showdown: PTPN2 Degradation versus Inhibition in Immuno-Oncology
A Comparative Guide for Researchers and Drug Developers
The protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical negative regulator of anti-tumor immunity, making it a compelling target for cancer immunotherapy.[1][2][3][4] PTPN2 attenuates key signaling pathways that govern immune cell activation and the cellular response to inflammatory cytokines.[5][6][7][8] Consequently, strategies to counteract PTPN2's immunosuppressive functions are being actively pursued.
This guide provides an objective comparison of two prominent therapeutic modalities targeting PTPN2: enzymatic inhibition with small molecules and targeted protein degradation, primarily through Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanistic differences, comparative phenotypic outcomes supported by experimental data, and detailed experimental protocols to assist researchers in navigating this promising therapeutic landscape.
The Appeal of Degradation Over Inhibition
While small-molecule inhibitors block the catalytic activity of a target protein, targeted protein degradation eliminates the entire protein, including its non-catalytic scaffolding functions.[9][10][11] This fundamental difference offers several theoretical advantages for degraders:
-
More Sustained Signaling: Degradation leads to a more durable and sustained downstream signaling response compared to inhibition alone.[9]
-
Overcoming High Protein Levels: Degraders can be effective even when the target protein is highly expressed, a scenario where inhibitors may require high, potentially toxic, concentrations for full target occupancy.[][13]
-
Catalytic Action: PROTACs act catalytically, where one molecule can induce the degradation of multiple target protein molecules, potentially requiring lower doses.[11][][13]
-
Elimination of Scaffolding Functions: Degradation removes the entire protein, preventing any non-enzymatic roles that are unaffected by catalytic inhibition.[9][11]
PTPN2's Role in Key Signaling Pathways
PTPN2's influence on anti-tumor immunity is primarily exerted through its negative regulation of the JAK/STAT and T-cell receptor (TCR) signaling pathways.
JAK/STAT Signaling Pathway
PTPN2 dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[5][6][7][8][14] This dampens the cellular response to cytokines like interferon-gamma (IFN-γ), which is crucial for anti-tumor immunity, including the upregulation of MHC class I for antigen presentation.[15][16] Both PTPN2 degradation and inhibition are expected to enhance JAK/STAT signaling, leading to increased phosphorylation of JAK and STAT proteins.
T-Cell Receptor (TCR) Signaling Pathway
In T-cells, PTPN2 dephosphorylates and inactivates Src family kinases such as LCK and FYN, which are critical for initiating the TCR signaling cascade upon antigen recognition.[6][17] By removing PTPN2, either through degradation or inhibition, TCR signaling is enhanced, leading to increased T-cell proliferation, activation, and cytotoxic function.[15][17]
Quantitative Phenotypic Comparison
The following tables summarize the expected and reported quantitative differences between PTPN2 degradation and inhibition based on available literature.
Table 1: Biochemical and Cellular Potency
| Parameter | PTPN2 Degrader (e.g., PROTAC) | PTPN2 Inhibitor | Rationale & References |
| PTPN2 Protein Levels | Significant reduction (>90%) | No change | Degraders induce proteasomal degradation of the target protein.[15][16][18] |
| DC50 (Degradation) | Low nanomolar range | Not Applicable | A selective PTPN2 degrader, TP1L, induces PTPN2 degradation with low nanomolar DC50s.[15][16] |
| IC50 (Inhibition) | Not Applicable | Micromolar to nanomolar range | Small molecule inhibitors are developed to block the catalytic site. |
| Selectivity over PTPN1 | High (>110-fold reported) | Variable, often low due to active site homology | PROTACs can achieve selectivity through ternary complex formation, which is not solely dependent on active site binding.[15][16][19] |
| Effect Duration | Prolonged, dependent on protein resynthesis | Dependent on compound pharmacokinetics | Degradation offers a more sustained effect as the cell needs to resynthesize the protein.[9] |
Table 2: Functional Outcomes in Immune and Cancer Cells
| Phenotypic Readout | PTPN2 Degrader (e.g., PROTAC) | PTPN2 Inhibitor | Rationale & References |
| pSTAT1/pJAK1 Levels | Sustained and robust increase | Transient increase | Degradation leads to a more durable signaling response.[9][15] |
| IFN-γ Signaling | Strong enhancement | Moderate enhancement | Enhanced IFN-γ signaling and MHC-I expression are observed with degraders.[15][16] |
| T-Cell Activation (pLCK) | Significant increase | Increase | Both modalities enhance TCR signaling.[15] |
| T-Cell Proliferation | Increased | Increased | Loss of PTPN2 function enhances T-cell proliferation.[17] |
| Tumor Cell Killing | Enhanced efficacy | Enhanced efficacy | A PTPN2 degrader enhanced CAR-T cell-mediated tumor killing. PTPN2 inhibitors sensitize melanoma to anti-PD-1 therapy.[8][15][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are outlines for key experiments used to compare PTPN2 degraders and inhibitors.
Western Blot for PTPN2 Degradation and Pathway Activation
This protocol is used to quantify the reduction in PTPN2 protein levels and assess the phosphorylation status of downstream signaling proteins like STAT1 and LCK.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, Jurkat) and allow them to adhere. Treat with a dose-response of PTPN2 degrader, PTPN2 inhibitor, and vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies. Detect signal using a chemiluminescent substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
CAR-T Cell Cytotoxicity Assay
This assay measures the ability of CAR-T cells to kill tumor cells and how this is modulated by PTPN2 targeting agents.
Methodology:
-
Cell Preparation: Culture target tumor cells (e.g., KB cells expressing a target antigen) and effector CAR-T cells.
-
Co-culture: Plate target cells and add CAR-T cells at various effector-to-target (E:T) ratios.
-
Treatment: Add the PTPN2 degrader, inhibitor, or vehicle control to the co-culture.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).
-
Viability Measurement: Assess the viability of the remaining target cells. For luciferase-expressing tumor cells, lyse the cells and measure luminescence.
-
Calculation: Calculate the percentage of specific lysis relative to control wells without effector cells.
Conclusion
Targeting PTPN2 is a highly promising strategy in immuno-oncology. While both small-molecule inhibitors and targeted protein degraders can enhance anti-tumor immune responses, the available data suggests that degradation may offer significant advantages in terms of potency, selectivity, and durability of effect. The catalytic nature of PROTACs and their ability to eliminate the entire target protein provide a more profound and sustained modulation of PTPN2-regulated signaling pathways.[9][15][16] As research progresses, direct, head-to-head in vivo studies will be crucial to fully elucidate the therapeutic potential of PTPN2 degraders compared to inhibitors and to guide the clinical development of this next generation of cancer immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of protein phosphorylation by PTPN2 and its small-molecule inhibitors/degraders as a potential disease treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. rupress.org [rupress.org]
- 7. genecards.org [genecards.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 11. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 13. drughunter.com [drughunter.com]
- 14. haematologica.org [haematologica.org]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New PTPN2/PTP1B degraders disclosed in Northridge Health patent | BioWorld [bioworld.com]
- 19. biorxiv.org [biorxiv.org]
- 20. aacrjournals.org [aacrjournals.org]
Selectivity in Action: A Comparative Analysis of PTPN2 Degraders
A deep dive into the selectivity profiles of prominent PTPN2-targeting PROTACs against the closely related tyrosine phosphatase PTPN1, providing researchers with critical data for informed selection in therapeutic and research applications.
In the rapidly evolving field of targeted protein degradation, the development of selective PROTACs (Proteolysis Targeting Chimeras) is paramount for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity of protein tyrosine phosphatase non-receptor type 2 (PTPN2) degraders against its close homolog, PTPN1. Both PTPN2 and PTPN1 are significant targets in immuno-oncology and metabolic diseases. Due to their high structural similarity, achieving selectivity is a considerable challenge. Here, we compare a dual PTPN1/PTPN2 degrader, hereafter referred to as Cmpd-1 , and a selective PTPN2 degrader, PVD-06 , to highlight the advancements and nuances in PROTAC design.
Quantitative Selectivity Profile
The following table summarizes the degradation potency (EC50/DC50 values) of Cmpd-1 and PVD-06 against PTPN2 and PTPN1, offering a clear quantitative comparison of their selectivity.
| Degrader | Target | EC50/DC50 | Cell Line | Selectivity (PTPN1/PTPN2) | Reference |
| Cmpd-1 | PTPN2 | 0.0151 µM (EC50) | Biochemical Assay | ~1.8-fold | [1][2] |
| PTPN1 | 0.0274 µM (EC50) | Biochemical Assay | [1][2] | ||
| PVD-06 | PTPN2 | 217 nM (DC50) | Jurkat | >60-fold | [3][4][5] |
| PTPN1 | >13 µM (DC50) | Jurkat | [3] |
Key Findings:
-
Cmpd-1 is a potent dual degrader of both PTPN2 and PTPN1, with only a slight preference for PTPN2 in biochemical assays.[1][2]
-
PVD-06 demonstrates significant selectivity for PTPN2, with a selectivity index greater than 60-fold over PTPN1 in a cellular context.[3][4][5] This highlights the successful optimization of the PROTAC linker and warhead to achieve subtype specificity.[4]
Signaling Pathways of PTPN2 and PTPN1
PTPN2 and PTPN1 are key negative regulators of inflammatory signaling pathways. Their degradation can enhance anti-tumor immunity. The diagram below illustrates their roles in the JAK/STAT and T-cell receptor (TCR) signaling pathways.
Experimental Protocols
The determination of PROTAC selectivity relies on robust and well-defined experimental methodologies. Below are summaries of the key assays used to characterize PTPN2 degraders.
Biochemical Potency Assay (for Cmpd-1)
This assay evaluates the direct effect of the PROTAC on the enzymatic activity of the target phosphatases.
-
Reagents : Recombinant human PTPN2 and PTPN1 enzymes, a fluorogenic phosphatase substrate (e.g., DiFMUP), and the PROTAC compound (Cmpd-1).
-
Procedure :
-
The PROTAC is serially diluted and incubated with the recombinant PTPN2 or PTPN1 enzyme.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis : The rate of substrate hydrolysis is calculated, and the EC50 value is determined by fitting the dose-response curve.
Cellular Degradation Assay (for PVD-06)
This assay measures the ability of the PROTAC to induce the degradation of the target protein within a cellular environment.
-
Cell Culture : Jurkat cells, an immortalized T lymphocyte cell line, are cultured under standard conditions.
-
Treatment : Cells are treated with increasing concentrations of the PROTAC (PVD-06) for a defined period (e.g., 24 hours).
-
Lysis and Protein Quantification : After treatment, cells are lysed, and the total protein concentration is determined using a BCA assay.
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for PTPN2, PTPN1, and a loading control (e.g., GAPDH or Vinculin).
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
-
Data Analysis : The intensity of the protein bands is quantified, and the DC50 value (the concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.
Experimental Workflow for PROTAC Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of a PROTAC degrader.
Conclusion
The development of PROTACs targeting PTPN2 has led to both dual PTPN1/PTPN2 degraders and highly selective PTPN2 degraders. The choice between a dual and a selective degrader will depend on the specific therapeutic hypothesis and the desired biological outcome. For instance, in certain cancer immunotherapy contexts, the dual degradation of both PTPN1 and PTPN2 may offer a synergistic anti-tumor effect.[6] Conversely, a highly selective PTPN2 degrader like PVD-06 provides a more precise tool for dissecting the specific roles of PTPN2 and may offer a better safety profile.[3][4] The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies in this promising area of drug discovery.
References
A Researcher's Guide to PTPN2 Antibodies for Western Blotting: A Comparative Analysis
For researchers in immunology, oncology, and metabolic diseases, the protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical regulator of key signaling pathways. Accurate and reliable detection of PTPN2 is paramount for advancing our understanding of its role in cellular processes. This guide provides a comparative overview of commercially available PTPN2 antibodies validated for western blotting, offering a valuable resource for selecting the most suitable reagents for your research needs.
Comparative Analysis of PTPN2 Antibodies
To facilitate the selection process, the following table summarizes key features of several commercially available PTPN2 antibodies that have been validated for western blot applications. This comparison includes information on the manufacturer, catalog number, host species, clonality, and other validated applications.
| Manufacturer | Catalog Number | Host / Isotype | Clonality | Reactivity | Other Validated Applications |
| Proteintech | 67388-1-Ig | Mouse / IgG1 | Monoclonal | Human, Mouse, Rat | IHC, ELISA |
| Proteintech | 11214-1-AP | Rabbit / IgG | Polyclonal | Human, Mouse | IHC, IF, IP |
| Thermo Fisher Scientific | PA5-76059 | Rabbit / IgG | Polyclonal | Human, Mouse, Rat | ICC/IF |
| Thermo Fisher Scientific | A305-184A | Rabbit / IgG | Polyclonal | Human | IP |
| Sigma-Aldrich | SAB4200249 | Rabbit | Polyclonal | Human, Mouse, Rat | - |
| Novus Biologicals | MAB1930 | Mouse / IgG2a | Monoclonal | Human, Mouse, Rat | - |
| Novus Biologicals | NBP2-48528 | Rabbit / IgG | Polyclonal | Human, Mouse | IHC, ICC/IF |
PTPN2 Signaling Pathways
PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key negative regulator in multiple signaling pathways.[1][2] It plays a crucial role in modulating immune responses, cell growth, and differentiation by dephosphorylating specific tyrosine residues on target proteins.[3] PTPN2 is known to dephosphorylate and inactivate key signaling molecules such as Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5), thereby attenuating cytokine signaling.[2][4] Additionally, it targets receptor tyrosine kinases like the insulin (B600854) receptor and epidermal growth factor receptor (EGFR), as well as Src family kinases (SFKs) such as LCK and FYN.[4]
Experimental Protocols: Western Blotting for PTPN2
The following is a generalized protocol for western blotting of PTPN2, compiled from manufacturer datasheets. For optimal results, it is crucial to refer to the specific datasheet provided with the antibody.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane onto a polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel until the dye front reaches the bottom. PTPN2 has two isoforms, a 48 kDa form localized to the endoplasmic reticulum and a 45 kDa form found in the nucleus.[5]
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the primary PTPN2 antibody in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000 to 1:50000).[6]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
7. Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
8. Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
9. Washing:
-
Repeat the washing step as described in step 7.
10. Detection:
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
Incubate the membrane with the ECL substrate.
Visualize the protein bands using a chemiluminescence imaging system.
Figure 2: Western Blot Workflow. Disclaimer: This guide is intended for informational purposes and is based on publicly available data. Researchers should always consult the manufacturer's datasheets for the most accurate and up-to-date product information and protocols. Validation of the antibody in your specific experimental setup is highly recommended.
References
A Head-to-Head Battle: Dual PTPN1/PTPN2 Degraders Versus Selective PTPN2 Degraders in Immuno-Oncology
A Comparative Guide for Researchers and Drug Developers
The protein tyrosine phosphatases PTPN1 (also known as PTP1B) and PTPN2 (also known as TC-PTP) have emerged as critical negative regulators of anti-tumor immunity. Their inhibition or degradation can enhance the sensitivity of cancer cells to interferon-gamma (IFN-γ) and boost the activity of various immune cells, making them promising targets for cancer immunotherapy. This guide provides a comprehensive comparison of two leading strategies: dual degradation of both PTPN1 and PTPN2 versus the selective degradation of PTPN2. We present key preclinical data for representative compounds and detailed experimental protocols to aid researchers in this field.
At a Glance: Dual vs. Selective PTPN2 Degradation
| Feature | Dual PTPN1/PTPN2 Degraders | Selective PTPN2 Degraders |
| Mechanism of Action | Simultaneously degrades both PTPN1 and PTPN2, leading to broad enhancement of anti-tumor signaling pathways. | Specifically targets PTPN2 for degradation, aiming for a more focused therapeutic effect. |
| Therapeutic Rationale | Maximizing anti-tumor immunity by targeting two key negative regulators in both cancer and immune cells. May offer synergistic effects. | Minimizing potential off-target effects associated with PTPN1 inhibition, such as metabolic dysregulation, while still enhancing anti-tumor immunity. |
| Potential Advantages | Potentially greater efficacy due to synergistic action and broader signaling pathway modulation. | Improved safety profile by avoiding PTPN1-related metabolic effects. |
| Potential Disadvantages | Potential for on-target toxicities related to PTPN1 inhibition (e.g., metabolic effects). | May have a narrower therapeutic window or lower efficacy compared to dual degraders in certain contexts. |
Performance Data of Representative Degraders and Inhibitors
The following tables summarize the reported in vitro potencies of several dual PTPN1/PTPN2 and selective PTPN2 degraders and inhibitors.
Table 1: Dual PTPN1/PTPN2 Degraders/Inhibitors
| Compound | Type | Target(s) | DC50 / IC50 | Cell Line / Assay Conditions | Reference |
| Cmpd-1 | Degrader | PTPN2/PTPN1 | DC50: ~10 nM (PTPN2) | B16F10 cells | [1] |
| Cmpd-2 | Degrader | PTPN2/PTPN1 | DC50: >100 nM (PTPN2) | B16F10 cells | [1] |
| ABBV-CLS-484 | Inhibitor | PTPN2/PTPN1 | IC50: 1.8 nM (PTPN2), 2.5 nM (PTPN1) | Biochemical assay | [2] |
| DU-14 | Degrader | PTP1B/TC-PTP | Potent degradation in MC38 cells | MC38 cells | [3] |
Table 2: Selective PTPN2 Degraders
| Compound | Type | Target | DC50 | Selectivity (over PTPN1B) | Cell Line | Reference |
| TP1L | Degrader | PTPN2 | 35.8 nM | >110-fold | HEK293 | [4] |
| PVD-06 | Degrader | PTPN2 | 217 nM | >60-fold | Jurkat | [5][6] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these degraders, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: PTPN1 and PTPN2 signaling pathways in anti-tumor immunity.
Caption: A typical experimental workflow for evaluating PTPN degraders.
Detailed Experimental Protocols
Western Blot for PTPN1/PTPN2 Degradation
Objective: To quantify the extent of PTPN1 and PTPN2 protein degradation following treatment with a degrader compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against PTPN1, PTPN2, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the degrader compound for the desired time (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
T-Cell Activation Assay by Flow Cytometry
Objective: To assess the effect of PTPN2 degradation on T-cell activation.
Materials:
-
Human or mouse T-cells (e.g., primary T-cells or Jurkat cells).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).
-
Fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Culture T-cells in the presence or absence of the degrader compound for a predetermined time.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or PMA/Ionomycin for the appropriate duration (e.g., 6-24 hours).
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against activation markers (e.g., anti-CD69-FITC, anti-CD25-PE) for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of activated (e.g., CD69+/CD25+) T-cells in the treated versus untreated groups.
IFN-γ Signaling Assay
Objective: To measure the enhancement of IFN-γ signaling upon PTPN1/PTPN2 degradation.
Materials:
-
Cancer cell line (e.g., B16F10).
-
Recombinant IFN-γ.
-
Antibodies for western blotting or ELISA to detect phosphorylated STAT1 (pSTAT1).
-
ELISA kit for IFN-γ.
Procedure (Western Blotting for pSTAT1):
-
Treat cancer cells with the degrader compound for a specified duration.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform western blotting as described above, using primary antibodies against pSTAT1 and total STAT1.
-
Quantify the ratio of pSTAT1 to total STAT1 to assess the enhancement of IFN-γ signaling.
Procedure (ELISA for secreted IFN-γ from co-culture):
-
Co-culture immune cells (e.g., T-cells) and tumor cells in the presence of the degrader.
-
Collect the culture supernatant after a defined incubation period.
-
Quantify the concentration of IFN-γ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[7][8][9]
MHC-I Expression Analysis by Flow Cytometry
Objective: To determine if PTPN1/PTPN2 degradation upregulates MHC-I expression on cancer cells, enhancing their visibility to the immune system.
Materials:
-
Cancer cell line.
-
Recombinant IFN-γ.
-
Fluorescently labeled antibody against MHC-I (e.g., anti-H-2Kb/H-2Db for mouse cells, anti-HLA-A,B,C for human cells).
-
FACS buffer.
-
Flow cytometer.
Procedure:
-
Treat cancer cells with the degrader compound.
-
Stimulate the cells with IFN-γ to induce MHC-I expression.
-
Harvest the cells and stain them with the fluorescently labeled anti-MHC-I antibody.[10][11]
-
Analyze the mean fluorescence intensity (MFI) of MHC-I expression using a flow cytometer.[12][13]
CAR-T Cell-Mediated Cytotoxicity Assay
Objective: To evaluate whether PTPN2 degradation in CAR-T cells enhances their tumor-killing capacity.
Materials:
-
CAR-T cells targeting a specific tumor antigen.
-
Target tumor cells expressing the corresponding antigen, labeled with a fluorescent dye (e.g., Calcein-AM) or expressing a reporter gene (e.g., luciferase).
-
Control (non-transduced) T-cells.
-
Culture medium.
-
Plate reader (for fluorescence or luminescence) or flow cytometer.
Procedure:
-
Pre-treat CAR-T cells with the degrader compound.
-
Co-culture the pre-treated CAR-T cells with labeled target tumor cells at various effector-to-target (E:T) ratios.
-
Incubate the co-culture for a specific time (e.g., 4-24 hours).
-
Measure target cell viability by quantifying the remaining fluorescence or luminescence.[14] Alternatively, use a flow cytometry-based method to distinguish and quantify live and dead target cells.[15]
-
Calculate the percentage of specific lysis for each E:T ratio.
Conclusion
Both dual PTPN1/PTPN2 and selective PTPN2 degraders represent promising therapeutic strategies in immuno-oncology. The choice between these approaches will likely depend on the specific cancer indication, the desired therapeutic window, and the tolerability of potential on-target side effects. The data presented in this guide suggests that while dual degraders may offer enhanced efficacy through synergistic action, selective PTPN2 degraders provide a potentially safer alternative by avoiding PTPN1-related metabolic liabilities. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of both classes of molecules. This guide provides a foundational framework for researchers to design and execute experiments to further this important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bioworlde.com [bioworlde.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. A Flow Cytometry-Based Approach to Unravel Viral Interference with the MHC Class I Antigen Processing and Presentation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
PTPN2 Degraders vs. Checkpoint Inhibitors: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with novel mechanisms of action continuously being explored to overcome resistance to established treatments. This guide provides a comparative analysis of the in-vivo efficacy of emerging PTPN2 (Protein Tyrosine Phosphatase Non-Receptor Type 2) degraders against established checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. This comparison is based on available preclinical data and aims to provide an objective overview for researchers and drug development professionals.
Executive Summary
PTPN2 has been identified as a critical negative regulator of anti-tumor immunity.[1][2][3] Its degradation or inhibition is a promising strategy to enhance the sensitivity of tumors to immune-mediated killing.[4][5] Preclinical studies suggest that targeting PTPN2 can lead to potent anti-tumor responses, particularly in models resistant to checkpoint blockade. Checkpoint inhibitors, the current standard of care in many cancer types, work by blocking inhibitory signals on T cells to promote their anti-tumor activity. While direct head-to-head in-vivo efficacy data for PTPN2 degraders versus checkpoint inhibitors as monotherapies is still emerging, this guide collates and compares available data from studies on potent PTPN2/N1 inhibitors and degraders with data from checkpoint inhibitor studies in similar preclinical models.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative in-vivo efficacy data from preclinical studies. It is important to note that the data for the PTPN2-targeting agents and checkpoint inhibitors are often from different studies, and direct comparisons should be interpreted with caution.
Table 1: In Vivo Efficacy of a PTPN2/PTPN1 Inhibitor (ABBV-CLS-484) in a PD-1 Resistant Mouse Model
| Cancer Model | Treatment | Dosing Regimen | Outcome | Source |
| Pancreatic Adenocarcinoma (PD-1 resistant) | ABBV-CLS-484 | Oral administration | Potent anti-tumor immunity | [6][7][8] |
| 4T1 Breast Cancer (PD-1 resistant) | ABBV-CLS-484 | Oral administration | Potent anti-tumor immunity | [6] |
| EMT-6 Breast Cancer (PD-1 resistant) | ABBV-CLS-484 | Oral administration | Potent anti-tumor immunity | [6] |
Table 2: In Vivo Efficacy of a PTPN1/PTPN2 PROTAC Degrader (X1)
| Cancer Model | Treatment | Dosing Regimen | Outcome | Source |
| MC38 Colon Adenocarcinoma | X1 | Not specified | Significant retardation of tumor progression | [9][10] |
Table 3: In Vivo Efficacy of Anti-PD-1/PD-L1 Antibodies in Syngeneic Mouse Models
| Cancer Model | Treatment | Dosing Regimen | Outcome | Source |
| CT26 Colon Carcinoma | Anti-PD-1 | 5 mg/kg, i.p. | Tumor growth inhibition | [11] |
| MC38 Colon Adenocarcinoma | Anti-PD-1 | 5 mg/kg, i.p. | Tumor growth inhibition | [11] |
| B16F10 Melanoma | Anti-PD-L1 | Not specified | Reduced tumor volume and improved survival | [12] |
| MC38, ID8, B16-F10 | Anti-PD-L1 | Not specified | Reduced tumor volume and improved survival in WT mice | [12][13] |
Table 4: In Vivo Efficacy of Anti-CTLA-4 Antibody in a Syngeneic Mouse Model
| Cancer Model | Treatment | Dosing Regimen | Outcome | Source |
| CT26 Colon Carcinoma | Anti-CTLA-4 | Not specified | Tumor growth inhibition and improved survival | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in-vivo studies. Below are representative experimental protocols for studies involving PTPN2-targeting agents and checkpoint inhibitors.
PTPN2/N1 Inhibitor (ABBV-CLS-484) In Vivo Efficacy Study
-
Animal Model: Ptpn2/n1-null mice were used to study the pharmacodynamic effects. For efficacy, various syngeneic mouse tumor models resistant to PD-1 blockade, such as pancreatic adenocarcinoma, 4T1 and EMT-6 breast cancer models, were utilized.[6][7]
-
Tumor Cell Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice.
-
Treatment: ABBV-CLS-484 was administered orally. Doses ranged from 3 to 100 mg/kg.[6]
-
Endpoint Analysis: Tumor growth was monitored regularly using calipers. At the end of the study, tumors and spleens were often harvested for pharmacodynamic and immunological analysis, including flow cytometry to assess immune cell infiltration and activation, and analysis of cytokine and chemokine expression.[15]
PTPN1/PTPN2 PROTAC Degrader (X1) In Vivo Efficacy Study
-
Tumor Cell Implantation: MC38 tumor cells were implanted into the mice.
-
Treatment: X1 was administered to the tumor-bearing mice.
-
Endpoint Analysis: Tumor progression was monitored. The tumor microenvironment was analyzed for T cell infiltration and activation of CD8+ T cells.[9][10]
Anti-PD-1/PD-L1 Antibody In Vivo Efficacy Study
-
Animal Model: Syngeneic mouse models such as BALB/c mice for CT26 and Colon 26 tumors, and C57BL/6 mice for B16F10 and MC38 tumors are commonly used.[12][16][17]
-
Tumor Cell Implantation: Tumor cells (e.g., 5 × 10^5 cells) are injected subcutaneously into the flank of the mice.[18]
-
Treatment: Anti-PD-1 or anti-PD-L1 antibodies are typically administered via intraperitoneal (i.p.) injection. A common dosing regimen for anti-PD-1 (clone RMP1-14) is 200-500 µg per mouse every 3-4 days.[19][20] For some studies, a dose of 5 mg/kg is used.[11]
-
Endpoint Analysis: Tumor volume is measured regularly. Survival of the mice is also monitored. At the study endpoint, tumors can be excised for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry.[11]
Anti-CTLA-4 Antibody In Vivo Efficacy Study
-
Animal Model: Syngeneic mouse models like BALB/c mice with CT26 tumors are frequently used.[14]
-
Tumor Cell Implantation: CT26 cells are implanted subcutaneously.
-
Treatment: Anti-CTLA-4 antibodies are administered to the mice.
-
Endpoint Analysis: Tumor growth and survival are the primary readouts. Further mechanistic studies can involve analyzing immune cell populations in the tumor and draining lymph nodes.[14]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general experimental workflow for in-vivo efficacy studies.
Caption: PTPN2 negatively regulates T-cell activation.
Caption: Checkpoint inhibitors block negative regulatory signals.
Caption: Workflow for in vivo anti-tumor efficacy studies.
References
- 1. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review [mdpi.com]
- 2. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 7. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]
- 8. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Host expression of PD-L1 determines efficacy of PD-L1 pathway blockade–mediated tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Host expression of PD-L1 is essential for success of PD-L1 blockade [acir.org]
- 14. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modification of the Tumor Microenvironment Enhances Anti-PD-1 Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ichor.bio [ichor.bio]
- 20. ichor.bio [ichor.bio]
Safety Operating Guide
Navigating the Safe Disposal of Protac PTPN2 Degrader-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Protac PTPN2 degrader-1, offering procedural, step-by-step guidance to directly address operational questions. While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is prudent to handle all research chemicals with a high degree of caution and to adhere to institutional and regulatory waste disposal protocols.[1]
Core Principles of Chemical Waste Management
The disposal of any research chemical, including PROTACs, is governed by stringent regulations.[2] It is imperative to treat all novel compounds as potentially hazardous waste.[3] Under no circumstances should such chemicals be disposed of down the sink or in regular trash.[4] The primary and mandated route for disposal is through your institution's Environmental Health and Safety (EHS) program.[2]
Safety and Handling Data
While the specific SDS for this compound does not list quantitative hazard data, the following table outlines general parameters to consider for the disposal of research-grade small molecule compounds. These should always be confirmed with your institutional EHS guidelines.
| Parameter | General Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 for specific, dilute aqueous solutions if permitted by EHS.[4] | Corrosive waste requires special handling and segregation.[2] |
| Container Compatibility | Use sturdy, leak-proof, and chemically compatible containers; the original container is often suitable.[2] | Prevents leakage and reactions between the waste and its container. |
| Waste Segregation | Segregate chemical waste by compatibility (e.g., halogenated vs. non-halogenated solvents, acids vs. bases).[5][6] | Prevents dangerous chemical reactions within waste containers. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s), and date of generation.[5] | Ensures proper identification and safe handling by waste management personnel. |
Experimental Protocol for Disposal
The proper disposal of this compound is a controlled procedure, not an experiment. The following protocol outlines the general steps for handling and disposing of this and similar chemical wastes.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, always don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
Step 2: Waste Collection
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[3]
Step 3: Spill Management In the event of a spill, prevent further leakage.[1]
-
Liquid Spills: Absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).[1][3]
-
Solid Spills: Carefully sweep or scoop the material to avoid dust generation.[3]
-
Collect all cleanup materials into a designated, sealed container for hazardous waste.[3]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough washing.[1][3]
Step 4: Storage and Disposal
-
Store waste containers in a designated satellite accumulation area.[6]
-
Ensure all waste containers are properly labeled with a hazardous waste tag, including the full chemical name, quantity, date, and principal investigator's contact information.[5]
-
Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.[5] All waste must be disposed of through an approved waste disposal plant.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and protect the ecosystem. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Handling and Disposal of Protac PTPN2 Degrader-1
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel and biologically active compounds like Protac PTPN2 Degrader-1. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), its nature as a potent and targeted protein degrader necessitates rigorous handling and disposal protocols to minimize exposure and ensure a safe research environment.[1] This guide provides essential, step-by-step procedures for the safe operational use and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is critical to prevent accidental exposure. Although not classified as hazardous, the biological activity of this compound warrants a cautious approach.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[1] |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change the outer glove immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn over personal clothing. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of contamination and exposure.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound.
-
Before handling, ensure the work area is clean and uncluttered.
-
When weighing the solid compound, do so in a chemical fume hood to minimize the potential for dust inhalation.
-
Use anti-static weighing paper or a weighing boat.
2. Solution Preparation:
-
Prepare solutions in a well-ventilated chemical fume hood.
-
When dissolving, add the solvent to the solid to prevent splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Avoid direct contact with skin and eyes.
-
Keep containers sealed when not in use.
4. Spill Management:
-
In case of a spill, immediately alert personnel in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is essential to protect researchers and the environment.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container. Do not pour down the drain.
-
Disposal Route: All waste containing this compound should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Visualizing the Workflow for Safe Handling
To ensure clarity and adherence to safety protocols, the following workflow diagram outlines the key steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
